Chemical structure and properties of 2-Ethyl-6-iodobenzoic acid
The following technical guide details the chemical structure, synthesis, properties, and applications of 2-Ethyl-6-iodobenzoic acid . CAS: 1261658-58-5 | Formula: C₉H₉IO₂ | MW: 276.07 g/mol [1] Executive Summary 2-Ethyl-...
2-Ethyl-6-iodobenzoic acid is a highly specialized disubstituted benzoic acid derivative used primarily as a scaffold in medicinal chemistry. Its structural uniqueness lies in the 2,6-substitution pattern , which creates significant steric hindrance around the carboxylic acid moiety. This steric crowding is exploited in drug design to lock molecular conformations (atropisomerism) and improve metabolic stability by shielding the acyl center from enzymatic hydrolysis.
The compound serves as a critical intermediate in the synthesis of Phosphatidylinositol 3-kinase (PI3K) inhibitors , particularly for isoform-selective candidates in oncology and autoimmune therapies.
Chemical Identity & Properties
Property
Data
IUPAC Name
2-Ethyl-6-iodobenzoic acid
CAS Number
1261658-58-5
Molecular Weight
276.07 g/mol
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DMF, MeOH, EtOAc; Low solubility in water
pKa (Calc.)
~2.5 – 3.0 (Acidity increased by ortho-iodine electron withdrawal and steric twisting)
The molecule features a benzene ring substituted at the 1-position (carboxylic acid), 2-position (ethyl group), and 6-position (iodine atom).
Steric Lock: The ethyl and iodine groups flank the carboxylic acid, forcing it out of planarity with the aromatic ring. This orthogonal conformation is critical for creating atropisomeric drugs .
Electronic Effects: The iodine atom (weakly electron-withdrawing) and the ethyl group (weakly electron-donating) create a push-pull system, but the steric effects dominate the reactivity profile.
Synthetic Methodologies
The synthesis of 2-Ethyl-6-iodobenzoic acid is non-trivial due to the difficulty of introducing substituents at the 6-position (ortho to COOH, meta to Ethyl) using standard electrophilic aromatic substitution.
This method utilizes the carboxylic acid as a directing group to install the iodine atom selectively at the ortho position. This is the industry-standard approach for accessing sterically crowded 2,6-disubstituted benzoic acids.
Charge: In a reaction vessel, dissolve 2-ethylbenzoic acid (1.0 equiv) in DMF (0.5 M).
Catalyst Addition: Add Pd(OAc)₂ (10 mol%) and NIS (1.5 equiv).
Heating: Heat the mixture to 100°C under an inert atmosphere (N₂). The Pd coordinates to the carboxylate, directing the activation of the ortho-C-H bond.
Work-up: Cool to room temperature. Dilute with EtOAc and wash with aqueous Na₂S₂O₃ (to remove excess iodine) followed by brine.
Purification: Isolate via column chromatography (Hexanes/EtOAc gradient).
Method B: Sandmeyer Reaction (Classical)
Used when the amino-precursor is available.
Diazotization: Treat 2-amino-6-ethylbenzoic acid with NaNO₂/H₂SO₄ at 0°C.
Iodination: Quench the diazonium salt with aqueous KI.
Note: This route is often limited by the commercial availability of the 2-amino-6-ethylbenzoic acid starting material.
Synthesis Workflow Diagram
Caption: Palladium-catalyzed C-H activation utilizing the carboxyl group to direct ortho-iodination.
Reactivity & Functionalization
The molecule possesses two distinct reactive handles: the Aryl Iodide and the Carboxylic Acid .
Cross-Coupling (Suzuki/Sonogashira)
The iodine at C6 is an excellent handle for Pd-catalyzed cross-coupling. However, the reaction rate is slower than unhindered aryl iodides due to the flanking ethyl and carboxyl groups.
Optimization: High-activity catalysts (e.g., Pd(dppf)Cl₂ or SPhos-Pd-G2 ) and higher temperatures are often required to overcome steric hindrance.
Application: Introduction of biaryl systems for PI3K inhibitors.
Amide Coupling / Esterification
The carboxylic acid is sterically shielded. Standard coupling reagents (EDC/NHS) may react sluggishly.
Solution: Convert the acid to the acid chloride (using SOCl₂ or Oxalyl Chloride/DMF) prior to reacting with amines or alcohols. This activates the carbonyl carbon sufficiently to overcome the steric barrier of the ortho-ethyl group.
Reactivity Pathway Diagram
Caption: Divergent functionalization pathways exploiting the aryl iodide and sterically hindered acid.
Applications in Drug Discovery[3][4]
Case Study: PI3K Inhibitors
2-Ethyl-6-iodobenzoic acid is a documented intermediate in the synthesis of selective Phosphatidylinositol 3-kinase (PI3K) inhibitors , specifically targeting the gamma (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
) isoform involved in immune modulation.
Mechanism: The 2-ethyl and 6-iodo substituents force the attached amide (formed in subsequent steps) into a perpendicular conformation relative to the phenyl ring. This "atropisomeric lock" allows the molecule to fit precisely into the hydrophobic pocket of the PI3K enzyme, improving potency and selectivity over other isoforms.
Patent Reference: WO2020210379A1 describes the use of the 4-bromo analog, utilizing the same Pd-catalyzed iodination chemistry to build the core scaffold.
2-Ethyl-6-iodobenzoic acid CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 2-Ethyl-6-iodobenzoic acid, a substituted aromatic carboxylic acid of interest in synthetic chemistry and dr...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Ethyl-6-iodobenzoic acid, a substituted aromatic carboxylic acid of interest in synthetic chemistry and drug discovery. Due to the limited specific literature on this particular derivative, this document synthesizes information from analogous compounds and established chemical principles to offer a robust technical resource.
Core Compound Identity and Properties
2-Ethyl-6-iodobenzoic acid is a unique molecule that combines the functionalities of a benzoic acid with the steric and electronic influence of an ethyl group and an iodine atom in ortho positions. These features suggest its potential as a versatile building block in organic synthesis.
Likely soluble in organic solvents like ethanol and acetone, with low solubility in water.[2]
Proposed Synthesis of 2-Ethyl-6-iodobenzoic Acid
The proposed synthesis would commence with the commercially available 2-amino-6-ethylbenzoic acid. The key steps are outlined below:
Experimental Protocol: A Proposed Sandmeyer Reaction
Diazotization of 2-Amino-6-ethylbenzoic Acid:
Suspend 2-amino-6-ethylbenzoic acid in an aqueous solution of a strong mineral acid, such as hydrochloric acid.
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring to ensure efficient heat dissipation.
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. The temperature must be strictly maintained within the 0-5 °C range to prevent the decomposition of the unstable diazonium salt.[6]
The reaction progress can be monitored by testing for the presence of nitrous acid using starch-iodide paper.
Iodination:
In a separate vessel, prepare a solution of potassium iodide (KI) in water.
Slowly add the cold diazonium salt solution to the potassium iodide solution with continuous stirring. Effervescence (nitrogen gas evolution) will be observed as the diazonium group is replaced by iodine.
Allow the reaction mixture to warm to room temperature and then gently heat to ensure the complete decomposition of any remaining diazonium salt.
Work-up and Purification:
Cool the reaction mixture and collect the crude product by vacuum filtration.
Wash the solid with cold water to remove inorganic salts.
To remove any unreacted iodine, a wash with a sodium thiosulfate or sodium bisulfite solution can be employed until the filtrate is colorless.[6]
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure 2-Ethyl-6-iodobenzoic acid.
Causality Behind Experimental Choices:
Low Temperature: The diazonium salt intermediate is thermally unstable and can decompose or undergo unwanted side reactions at higher temperatures. Maintaining a low temperature is critical for maximizing the yield of the desired product.[6]
Strong Acid: The acidic medium is necessary for the in-situ formation of nitrous acid from sodium nitrite and to stabilize the resulting diazonium salt.
Potassium Iodide: Iodide is a good nucleophile that readily displaces the dinitrogen gas from the diazonium salt, making the Sandmeyer reaction an efficient method for introducing iodine onto an aromatic ring.
Visualizing the Synthetic Workflow
Caption: Proposed synthesis of 2-Ethyl-6-iodobenzoic acid via the Sandmeyer reaction.
Potential Applications in Drug Development and Research
While specific applications of 2-Ethyl-6-iodobenzoic acid are not extensively documented, its structural motifs suggest several promising avenues for its use in medicinal chemistry and drug discovery. The applications of the closely related 2-iodobenzoic acid provide a strong basis for these projections.
Scaffold for Novel Therapeutics: Substituted benzoic acids are prevalent in a wide range of pharmaceuticals. The presence of the iodo and ethyl groups on this scaffold allows for further chemical modifications, making it a valuable starting point for the synthesis of new chemical entities. The iodine atom, in particular, can be readily replaced or used in cross-coupling reactions to build more complex molecular architectures.[7]
Precursor for Hypervalent Iodine Reagents: 2-Iodobenzoic acid is a well-known precursor to important hypervalent iodine reagents like 2-iodylbenzoic acid (IBX) and Dess-Martin periodinane (DMP), which are valued for their mild and selective oxidizing properties in organic synthesis.[3][8] It is plausible that 2-Ethyl-6-iodobenzoic acid could be a precursor to novel, sterically hindered hypervalent iodine reagents with unique reactivity and selectivity profiles.
Role in Medicinal Chemistry:
Imaging Agents: Iodinated compounds are often explored as imaging agents. For instance, radioiodinated derivatives of 2-iodobenzoic acid have been synthesized for potential use in tumor and organ imaging.[9] The ethyl group in 2-Ethyl-6-iodobenzoic acid could modulate the lipophilicity and pharmacokinetic properties of such agents.
Anti-inflammatory and Analgesic Drugs: 2-Iodobenzoic acid serves as an intermediate in the synthesis of certain anti-inflammatory and analgesic drugs.[7] The ethyl substituent might influence the biological activity and metabolic stability of new drug candidates derived from this scaffold.
Anti-diabetic Drug Development: The related compound, 2-Chloro-5-iodobenzoic acid, is a key starting material in the synthesis of anti-diabetic drugs. This highlights the utility of halogenated benzoic acids in developing treatments for metabolic diseases.
Logical Relationship of Functional Groups to Application
Caption: Relationship between the functional groups of 2-Ethyl-6-iodobenzoic acid and its potential applications.
Safety and Handling
Specific safety data for 2-Ethyl-6-iodobenzoic acid is not available. However, based on the data for 2-iodobenzoic acid, the following precautions should be taken:
It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
2-Ethyl-6-iodobenzoic acid is a chemical compound with significant potential as a building block in organic synthesis and drug discovery. While direct research on this molecule is limited, its structural similarity to other well-studied iodobenzoic acids allows for informed predictions regarding its synthesis, properties, and applications. The presence of the ethyl group is likely to impart unique steric and electronic properties, potentially leading to the development of novel reagents and therapeutic agents. Further research into the synthesis and utility of 2-Ethyl-6-iodobenzoic acid is warranted to fully explore its capabilities.
Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions - PMC. [Link]
Esters of 2-Iodoxybenzoic Acid: Hypervalent Iodine Oxidizing Reagents with a Pseudobenziodoxole Structure | The Journal of Organic Chemistry - ACS Publications. [Link]
Steric Control in Iodobenzoic Acids: Physicochemical Profiling & Synthetic Utility
Executive Summary Sterically hindered iodobenzoic acids, particularly 2-iodobenzoic acid (2-IBA) and its derivatives, represent a cornerstone class of intermediates in modern organic synthesis and crystal engineering. Un...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Sterically hindered iodobenzoic acids, particularly 2-iodobenzoic acid (2-IBA) and its derivatives, represent a cornerstone class of intermediates in modern organic synthesis and crystal engineering. Unlike their para-substituted counterparts, these molecules exhibit unique physicochemical behaviors driven by the "Ortho Effect" —a steric clash between the bulky iodine atom (Van der Waals radius ~1.98 Å) and the adjacent carboxyl group.
This guide provides a deep-dive analysis of how this steric hindrance dictates acidity, solubility, and reactivity, specifically focusing on 2-IBA’s role as the obligate precursor for hypervalent iodine reagents like IBX (2-Iodoxybenzoic acid) and Dess-Martin Periodinane (DMP) .
Structural Dynamics: The "Ortho-Twist"
The defining characteristic of sterically hindered iodobenzoic acids is the loss of planarity. In benzoic acid, the carboxyl group (
) typically lies coplanar with the benzene ring to maximize -conjugation. However, in 2-iodobenzoic acid, the sheer volume of the iodine atom forces the carboxyl group to rotate out of the aromatic plane.
Torsional Strain & Geometry[1]
Steric Clash: The distance between the ortho-iodine and the carbonyl oxygen would be below the sum of their Van der Waals radii if the molecule remained planar.
Resulting Torsion: X-ray crystallography data indicates a torsion angle often exceeding 40–60° relative to the ring plane, depending on crystal packing forces and specific derivatives.
Halogen Bonding: The iodine atom acts as a halogen bond donor (Lewis acid) along the C–I bond axis, often forming
contacts with carbonyl oxygens of neighboring molecules, creating supramolecular chains.
Physicochemical Attributes
The structural "twist" significantly alters the electronic landscape of the molecule, leading to deviations from standard Hammett equation predictions.
Acidity and the Ortho Effect
2-Iodobenzoic acid is considerably more acidic than benzoic acid or its meta/para isomers. This is counterintuitive if one only considers the weak inductive electron-withdrawing nature of iodine. The primary driver is the Steric Inhibition of Resonance (SIR) .
Mechanism: In planar benzoic acid, the benzene ring donates electron density into the carboxyl group via resonance, destabilizing the carboxylate anion (making it harder to form).
The 2-IBA Scenario: The iodine-induced twist breaks this conjugation. The benzene ring can no longer effectively donate electrons to the carboxyl group. Consequently, the carboxylate anion is not destabilized by the ring, and the inductive withdrawal (-I effect) of the iodine atom further stabilizes the negative charge.
Table 1: Comparative Physicochemical Data
Compound
Position of Iodine
pKa (approx)
LogP (Lipophilicity)
Melting Point (°C)
Benzoic Acid
N/A
4.20
1.87
122
2-Iodobenzoic Acid
Ortho
2.85
~2.40
162
3-Iodobenzoic Acid
Meta
3.80
~2.50
185
4-Iodobenzoic Acid
Para
4.00
~2.60
270
Data Note: The drastic drop in pKa (increased acidity) for the ortho isomer highlights the dominance of steric inhibition of resonance over simple inductive effects.
Solubility Profile
Aqueous: Practically insoluble in cold water due to the lipophilic aromatic ring and the heavy halogen atom.
Organic: Highly soluble in polar organic solvents (Ethanol, DMSO, Acetone) and moderately soluble in ether.
Implication: For drug development, the iodine atom acts as a "lipophilic anchor," increasing membrane permeability (LogP > 2) but requiring formulation strategies (e.g., salt formation) for bioavailability.
The Hypervalent Iodine Gateway
The most critical application of sterically hindered iodobenzoic acids is their oxidation to Hypervalent Iodine (V) species. The proximity of the carboxyl oxygen to the iodine atom is not just a steric hindrance; it is a prerequisite for the stability of reagents like IBX.
The Pseudocyclic Stabilization
In IBX, the iodine atom is oxidized to the +5 state. The ortho-carboxyl group acts as an intramolecular ligand, forming a pseudocyclic 5-membered ring (
bond). This "anchoring" effect stabilizes the hypervalent iodine center, preventing reductive elimination that would otherwise occur rapidly in non-cyclic analogues.
Visualization: Structural Logic Flow
The following diagram illustrates the causal relationship between steric bulk and physicochemical outcomes.
Caption: Causal pathway showing how steric bulk leads to increased acidity and enables hypervalent iodine stability.
The synthesis of 2-iodobenzoic acid is a classic example of the Sandmeyer Reaction , utilizing the instability of diazonium salts to introduce the iodine atom.
Protocol: Sandmeyer Synthesis from Anthranilic Acid[2][3][4][5]
Safety Warning: Diazonium salts are potentially explosive if allowed to dry.[1] Maintain temperature controls strictly. Work in a fume hood.
dropwise. Critical: Monitor internal temperature; do not exceed 5°C to prevent decomposition to phenol.
Stir for 15 mins to ensure complete formation of the diazonium salt.
Iodination (Sandmeyer Displacement):
Dissolve KI in a minimal amount of water.
Add the cold diazonium solution slowly into the KI solution with vigorous stirring. (Note: Reverse addition is also practiced, but adding diazonium to iodide ensures excess iodide is present).
Observation: Evolution of Nitrogen gas (
) and formation of a dark precipitate.
Thermal Completion:
Allow the mixture to warm to room temperature.
Heat to 80°C for 20 minutes to drive the reaction to completion and coagulate the product.
Work-up & Purification:
Add Sodium Bisulfite to the hot mixture to reduce excess Iodine (
) to iodide (color change from dark purple/brown to tan/white).
Cool to room temperature; the product will precipitate.[1]
Filter the crude solid.
Recrystallization: Recrystallize from hot water (sparingly soluble) or dilute ethanol to yield white/off-white needles.
Workflow Visualization
Caption: Step-wise Sandmeyer transformation of anthranilic acid to 2-iodobenzoic acid.
References
National Institutes of Health (NIH). (2025). 2-Iodobenzoic acid | C7H5IO2 | CID 6941 - PubChem. Retrieved from [Link]
Royal Society of Chemistry (RSC). (2003). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. New Journal of Chemistry. Retrieved from [Link]
MDPI. (2021). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX). Molecules. Retrieved from [Link]
Allen Career Institute. (2023). Ortho Effect and Acidity of Halobenzoic Acids. Retrieved from [Link]
Solubility Profiling and Thermodynamic Characterization of 2-Ethyl-6-iodobenzoic Acid
Executive Summary & Chemical Context[1][2][3][4][5] 2-Ethyl-6-iodobenzoic acid (CAS: 1261658-58-5) is a critical, high-value intermediate in the synthesis of atropisomeric biaryl compounds and phosphoinositide 3-kinase (...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context[1][2][3][4][5]
2-Ethyl-6-iodobenzoic acid (CAS: 1261658-58-5) is a critical, high-value intermediate in the synthesis of atropisomeric biaryl compounds and phosphoinositide 3-kinase (PI3K) inhibitors. Unlike simple benzoic acid derivatives, the 2,6-disubstitution pattern imposes significant steric strain and electronic shielding on the carboxylic acid moiety.
This structural uniqueness creates a solubility profile that deviates from standard empirical models. The steric bulk of the iodine atom (Van der Waals radius ~1.98 Å) and the ethyl group prevents efficient hydrogen-bond dimerization in non-polar solvents, a phenomenon typical of carboxylic acids.
This guide provides a definitive technical framework for researchers to determine, model, and optimize the solubility of 2-Ethyl-6-iodobenzoic acid. While specific mole-fraction data is proprietary or sparse in public literature, this document synthesizes qualitative data from patent literature with a rigorous, self-validating protocol for generating precise thermodynamic solubility curves.
Before initiating wet-lab quantification, researchers must establish the "Solubility Window" based on polarity and synthetic utility. The following data is derived from synthetic workups (e.g., PI3K inhibitor synthesis) and Quantitative Structure-Property Relationship (QSPR) analysis.
Standard extraction solvent. Effective for partitioning from acidic aqueous phases.
Dichloromethane (DCM)
Soluble
Good solvation of the hydrophobic aromatic core.
Methanol/Ethanol
Moderately Soluble
Proticity allows H-bonding, but alkyl chain length affects saturation limits.
Water
Insoluble (<0.1 mg/mL)
Hydrophobic hydration penalty is too high; requires pH > 8 (salt formation) to dissolve.
Hexane/Heptane
Sparingly Soluble
Used as an anti-solvent for recrystallization.
Technical Insight: The high solubility in DMF vs. the insolubility in water is the basis for the "drowning-out" crystallization technique often used to purify this intermediate.
To generate publication-grade solubility data (mole fraction
), do not rely on visual estimation. Use the Static Equilibrium Shake-Flask Method , validated against OECD Guideline 105.
Reagents & Setup[1][5][6]
Solute: 2-Ethyl-6-iodobenzoic acid (Purity >98% by HPLC).
Solvents: HPLC Grade (Purity >99.5%).
Equipment: Temperature-controlled orbital shaker (
0.05 K), 0.22 m PTFE syringe filters (hydrophobic).
Step-by-Step Workflow
Step 1: Supersaturation
Add the solid solute to 10 mL of the target solvent in a jacketed glass vessel until a visible solid phase persists (suspension).
Step 2: Equilibration
Agitate at the set temperature (e.g., 298.15 K) for 24–48 hours.
Validation Check: Measure concentration at 24h and 48h. If deviation is <2%, equilibrium is reached.
Step 3: Phase Separation
Stop agitation and allow the solid to settle for 2 hours at the same temperature to prevent "crash out" during sampling.
Step 4: Sampling & Dilution
Withdraw the supernatant using a pre-warmed syringe. Filter immediately through a 0.22
m filter.
Critical: Dilute the aliquot immediately with a mobile phase (e.g., Acetonitrile) to prevent precipitation.
Step 5: Quantification (HPLC-UV)
Analyze using HPLC.
Column: C18 Reverse Phase.
Wavelength: 254 nm (Aromatic) or 230 nm (Iodine absorbance band).
Calculation: Convert peak area to mass fraction (
) and mole fraction ().
Workflow Visualization
Figure 1: The Static Equilibrium Shake-Flask workflow ensures thermodynamic stability before sampling, preventing false-low solubility readings.
Thermodynamic Modeling & Data Correlation
Once experimental data (
) is obtained across a temperature range (e.g., 278.15 K to 323.15 K), it must be correlated mathematically to allow for process interpolation.
The Modified Apelblat Equation
For 2-Ethyl-6-iodobenzoic acid, the Modified Apelblat model is the industry standard for non-ideal organic solutions because it accounts for the temperature dependence of the enthalpy of solution.
: Empirical model parameters derived via multivariate regression.
Thermodynamic Parameters (
)
Use the van't Hoff analysis to understand the dissolution mechanism (entropy-driven vs. enthalpy-driven).
Enthalpy of Solution (
):
Interpretation: If
, the dissolution is endothermic (solubility increases with T).
Gibbs Free Energy (
):
Application Context: Synthesis of PI3K Inhibitors
Understanding the solubility of 2-Ethyl-6-iodobenzoic acid is vital because it serves as the electrophilic coupling partner in Suzuki-Miyaura reactions. The solvent system must solubilize both this hydrophobic halide and the hydrophilic boronic acid partner.
Synthetic Pathway Visualization[6]
Figure 2: Solubility plays a gatekeeping role in the Suzuki-Miyaura coupling. A mixed-solvent system (e.g., DMF/Water) is required to bridge the solubility gap between the lipophilic 2-Ethyl-6-iodobenzoic acid and inorganic bases.
References
World Intellectual Property Organization. (2020). Phosphatidylinositol 3-kinase inhibitors.[2] Patent WO2020210379A1. Available at:
OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Available at: [Link]
Long, B., et al. (2012). Solubility of Benzoic Acid in Twelve Organic Solvents: Experimental Measurement and Thermodynamic Modeling. Journal of Chemical & Engineering Data. (Cited for methodology comparison). Available at: [Link]
Precision Synthesis of 2-Ethyl-6-iodobenzoic Acid: An In-Depth Technical Guide
Executive Summary 2-Ethyl-6-iodobenzoic acid (CAS: 1261658-58-5) is a critical intermediate in the synthesis of atropisomeric kinase inhibitors, particularly for PI3K and other sterically demanding targets. Its structura...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Ethyl-6-iodobenzoic acid (CAS: 1261658-58-5) is a critical intermediate in the synthesis of atropisomeric kinase inhibitors, particularly for PI3K
and other sterically demanding targets. Its structural value lies in the 2,6-disubstitution pattern, which provides both steric bulk (ethyl group) and a versatile handle for cross-coupling (iodide) while maintaining the carboxylic acid functionality for further derivatization.
This technical guide analyzes and details the most robust synthetic strategies for this scaffold. While classical methods like the Sandmeyer reaction exist, this guide champions the Directed Ortho Metalation (DoM) of the unprotected acid as the superior, high-fidelity route for modern laboratories. This approach minimizes step count, avoids difficult hydrolysis of sterically hindered amides, and leverages the "super-directing" capability of the lithium carboxylate.
This pathway utilizes the carboxylic acid itself as a Directing Metalation Group (DMG). By generating a dilithio species, the reaction exploits the Complex Induced Proximity Effect (CIPE) to kinetically favor ring lithiation over lateral (benzylic) deprotonation.
Pros: Single step from commercially available 2-ethylbenzoic acid; high regioselectivity; no protection/deprotection required.
Cons: Requires strict cryogenic conditions (-78°C) and pyrophoric reagents (s-BuLi).
Pathway B: The Sandmeyer Route – Alternative
This classical route involves the diazotization of 2-amino-6-ethylbenzoic acid followed by iodination.
Cons: The precursor (2-amino-6-ethylbenzoic acid) is not a commodity chemical and often requires a multi-step synthesis (e.g., from 2-ethylaniline or nitro-derivatives), significantly lengthening the campaign.
Technical Protocol: DoM of Unprotected 2-Ethylbenzoic Acid
This protocol is adapted from the methodologies established by Mortier et al. regarding the lithiation of unprotected benzoic acids.
Reaction Mechanism & Logic
The reaction proceeds via a lithium 2-ethyl-6-lithiobenzoate intermediate.
First Equivalent (Acid-Base): s-BuLi deprotonates the carboxylic acid to form the lithium carboxylate. This species coordinates with the second equivalent of lithium.[1]
Second Equivalent (DoM): The coordinated lithium aggregate directs the base to the ortho proton.
Regioselectivity Control: The ethyl group at C2 exerts steric pressure, but the kinetic acidity of the C6 ring proton—activated by the carboxylate aggregate—favors ring lithiation over benzylic deprotonation of the ethyl group, provided the temperature is kept low.
Step-by-Step Methodology
Reagents:
Substrate: 2-Ethylbenzoic acid (1.0 equiv)
Base: sec-Butyllithium (2.2 equiv, 1.4 M in cyclohexane)
Solvent: Anhydrous THF (0.2 M concentration relative to substrate)
Protocol:
System Prep: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, low-temperature thermometer, and argon inlet.
Solvation: Charge the flask with 2-ethylbenzoic acid (1.0 equiv) and anhydrous THF. Add TMEDA (2.2 equiv). Cool the mixture to -78°C using a dry ice/acetone bath.
Dilithiation (Critical Step):
Add s-BuLi (2.2 equiv) dropwise via syringe pump over 30 minutes.
Observation: The solution typically turns a deep orange/red color, indicating the formation of the dianion.
Hold: Stir at -78°C for 1 hour. Do not allow the temperature to rise above -70°C , as this increases the risk of thermodynamic equilibration to the benzylic anion (lateral lithiation).
Electrophilic Quench:
Dissolve Iodine (2.5 equiv) in a minimal amount of anhydrous THF.
Add the iodine solution dropwise to the reaction mixture at -78°C.
Observation: The deep color will fade to a yellowish suspension.
Workup:
Allow the mixture to warm to 0°C.
Quench with 10% aqueous HCl until pH < 2.
Add 10% aqueous Sodium Thiosulfate (
) to reduce excess iodine (indicated by the disappearance of the purple/brown color).
Extract with Ethyl Acetate (3x).[2] Wash combined organics with brine, dry over
, and concentrate.
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes:Ethyl Acetate + 1% Acetic Acid).
Data Presentation & Visualization
Quantitative Data Summary[3]
Parameter
Specification
Notes
Precursor
2-Ethylbenzoic acid
CAS: 612-19-1
Stoichiometry
1.0 : 2.2 : 2.5
Substrate : Base : Electrophile
Temperature
-78°C (Constant)
Critical for regiocontrol
Yield (Est.)
75 - 85%
Based on Mortier protocols [1]
Appearance
Off-white solid
Crystalline
Mechanistic Workflow (Graphviz)
Figure 1: Reaction sequence for the Directed Ortho Metalation of unprotected 2-ethylbenzoic acid.
Decision Tree for Synthesis
Figure 2: Strategic decision tree for selecting the optimal synthetic pathway.
Critical Control Points & Troubleshooting
Regioselectivity (Ring vs. Lateral)
The ethyl group possesses benzylic protons (
) which are competing sites for lithiation.
Risk: If the reaction warms above -70°C, the kinetic ortho-lithio species may rearrange to the thermodynamically more stable benzylic anion.
Mitigation: Maintain -78°C strictly. The use of TMEDA is non-negotiable as it breaks up BuLi aggregates, increasing the reactivity of the base to favor the kinetic (ring) deprotonation [1].
Hydrolysis of Amides (If using amide route)
Some literature suggests converting the acid to a diethylamide to improve directing power.
Warning: Hydrolysis of 2,6-disubstituted benzamides is notoriously difficult due to extreme steric hindrance. Standard acidic/basic hydrolysis often fails. Nitrosyl tetrafluoroborate (
) or harsh conditions are required.
Recommendation: Stick to the unprotected acid route described above to avoid this bottleneck [2].
References
Mortier, J., et al. "Directed ortho-metalation of unprotected benzoic acids.[3][4] Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks." Organic Letters, vol. 8, no.[4] 4, 2006, pp. 765-768.
Bennetau, B., Mortier, J., et al. "Directed lithiation of unprotected benzoic acids." Journal of the Chemical Society, Perkin Transactions 1, 1995, pp. 1265-1271.
Guesnet, J. L., et al. "Regiospecific Synthesis of Mixed 2,3-Dihalobenzoic Acids and Related Acetophenones via Ortho-Metalation."[5] Tetrahedron Letters, vol. 36, 1995.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Optimizing Suzuki-Miyaura coupling with 2-Ethyl-6-iodobenzoic acid
Content Type: Application Note & Protocol Guide
Audience: Senior Researchers & Process Chemists
Executive Summary
The Suzuki-Miyaura cross-coupling of 2-Ethyl-6-iodobenzoic acid presents a distinct set of synthetic challenges characterized by the "Ortho-Effect" : severe steric hindrance combined with the electronic deactivation and catalyst poisoning potential of a free carboxylic acid. Standard protocols often fail, resulting in low conversion or hydrodehalogenation.
This guide outlines a high-fidelity optimization strategy focusing on Buchwald-type dialkylbiaryl phosphine ligands (specifically SPhos and XPhos) to facilitate the difficult reductive elimination step. We provide a validated protocol that enables direct coupling of the free acid, bypassing the need for protection/deprotection steps, thereby improving atom economy and process efficiency.
Substrate Analysis & Mechanistic Hurdles
The Substrate: 2-Ethyl-6-iodobenzoic acid
This molecule is a di-ortho-substituted aryl halide. The iodine (reactive center) is flanked by:
C2-Ethyl Group: Provides significant steric bulk, impeding the approach of the palladium catalyst and the transmetalation partner.
C1-Carboxylic Acid:
Electronic Effect: Electron-withdrawing, which theoretically aids oxidative addition, but the carboxylate (formed under basic conditions) is electron-donating.
Coordination: The carboxylate can bind to the Pd center (
-coordination), potentially displacing ligands or forming stable, unreactive "off-cycle" resting states.
The Mechanistic Bottleneck
In sterically unencumbered systems, oxidative addition is often rate-limiting. However, for 2-Ethyl-6-iodobenzoic acid , the C-I bond is weak (favorable), but the steric crowding shifts the bottleneck to Transmetalation and Reductive Elimination .
Challenge: The Pd(II) intermediate is crowded. The incoming boronic acid must penetrate this steric wall.
Solution: Use electron-rich, bulky ligands (e.g., SPhos).[1][2] The bulk promotes the formation of monoligated Pd species (
), which are more reactive for transmetalation and reductive elimination than bis-ligated complexes.
Optimization Matrix: Critical Parameters
The following data summarizes the expected trends when optimizing for this specific scaffold, based on comparative literature for 2,6-disubstituted halobenzoic acids.
Lacks steric bulk to force reductive elimination; poor stability.
Bidentate
dppf, BINAP
30-50%
Bite angle often too rigid for crowded transition states.
Buchwald (Gen 2)
SPhos
> 90%
Gold Standard. Methoxy groups provide stability; cyclohexyls provide bulk.
Buchwald (Gen 3)
XPhos
85-95%
Excellent for aryl chlorides; highly effective here but SPhos often superior for acids.
NHC
PEPPSI-IPr
70-85%
Good alternative, but requires strict anaerobic handling.
Table 2: Base & Solvent Effects
Goal: Solubilize the carboxylate without shutting down the catalytic cycle.
Base
Solvent System
Outcome
Notes
K2CO3
DMF
Moderate
High temp required; DMF can decompose to Me2NH (poison).
Cs2CO3
Dioxane (dry)
Low
Poor solubility of the cesium carboxylate salt limits reaction.
K3PO4
Toluene/H2O (3:1)
Optimal
Water is critical to dissolve the inorganic base and facilitate the boronate formation.
NaOH
MeOH/H2O
Failure
Strong hydroxide promotes protodeboronation of the coupling partner.
Visualizing the Pathway
The following diagram illustrates the catalytic cycle with a focus on where the steric bulk of the 2-Ethyl group impacts the workflow.
Figure 1: Catalytic cycle highlighting the steric bottleneck at the transmetalation stage due to the 2-Ethyl substituent.
Recommended Protocol: Direct Coupling Method
This protocol is optimized for 1 mmol scale. It uses SPhos and Pd(OAc)2 to generate the active catalyst in situ, which is often more cost-effective and active than pre-formed catalysts for this specific substrate.
Solvent: Toluene (3 mL) and Deionized Water (1 mL) — Degassed
Step-by-Step Procedure
Pre-complexation (Optional but Recommended): In a small vial, dissolve Pd(OAc)2 and SPhos in 1 mL of dry Toluene. Stir at room temperature for 10 minutes under Argon. The solution should turn from orange to specific yellow/pale color indicating ligation.
Reaction Setup:
To a 20 mL reaction vial (or Schlenk tube) equipped with a magnetic stir bar, add the 2-Ethyl-6-iodobenzoic acid , Arylboronic acid , and K3PO4 .
Critical Step: Cap the vial and purge with Argon/Nitrogen for 5 minutes (vacuum/backfill cycle x3). Oxygen is the enemy of the electron-rich SPhos ligand.
Solvent Addition:
Add the degassed Water (1 mL) and remaining Toluene (2 mL) via syringe.
Add the pre-complexed Catalyst/Ligand solution via syringe.
Reaction:
Heat the mixture to 100°C (block temperature) with vigorous stirring (1000 rpm). The biphasic mixture must be well-emulsified.
Acidification: Since the product is a carboxylic acid, it will be in the aqueous layer as a salt. Carefully acidify the mixture to pH ~3 using 1M HCl. Caution: CO2 evolution if carbonate bases were used (less issue with phosphate).
Extract with Ethyl Acetate (3 x 10 mL).
Wash combined organics with Brine, dry over Na2SO4, and concentrate.
Purification:
Flash column chromatography. Note: Add 1% Acetic Acid to the eluent (Hexane/EtOAc) to prevent streaking of the carboxylic acid on silica.
Troubleshooting Guide
Symptom
Diagnosis
Corrective Action
Low Conversion (< 20%)
Catalyst poisoning or oxidation.
Ensure rigorous degassing. Switch to Pd2(dba)3 (Pd0 source) to avoid reduction step issues.
Protodehalogenation (Product is 2-ethylbenzoic acid)
Use anhydrous conditions (switch to Dioxane/Cs2CO3) if water is suspected source, though usually solvent impurities are to blame.[2] Increase catalyst loading to 5 mol%.
Homocoupling of Boronic Acid
Oxidative coupling.
Too much O2 in the system. Re-check inert gas lines. Add the boronic acid slowly (syringe pump) if problem persists.
Starting Material Remains
Steric bulk preventing transmetalation.
Switch ligand to XPhos or RuPhos .[2] Increase temperature to 110°C (requires sealed tube if using Toluene/Water).[6]
Decision Tree for Optimization
Figure 2: Troubleshooting logic flow for reaction optimization.
References
Buchwald, S. L., et al. "Ligands for Palladium-Catalyzed Cross-Couplings of Aryl Chlorides and Bromides."[5] Journal of the American Chemical Society, 1999.[5]
Suzuki, A. "Cross-Coupling Reactions of Organoboron Compounds with Organic Halides." The Chemical Record, 2011.
BenchChem. "Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids." Application Note, 2025.[2][4]
Glorius, F., et al. "An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides."[3] Angewandte Chemie Int. Ed., 2003.[3]
Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Process Chemistry Review, 2024.
Scalable synthesis routes for 2-Ethyl-6-iodobenzoic acid production
[label="Active Catalyst\nPd(II) Species Directed Ortho-Metalation (DoM) workflow for 2-Ethyl-6-iodobenzoic acid. Self-Validating Protocol: Cryogenic DoM Preparation & Metalation: System Purge: Flame-dry a multi-neck roun...
Author: BenchChem Technical Support Team. Date: March 2026
[label="Active Catalyst\nPd(II) Species
Directed Ortho-Metalation (DoM) workflow for 2-Ethyl-6-iodobenzoic acid.
Self-Validating Protocol: Cryogenic DoM
Preparation & Metalation:
System Purge: Flame-dry a multi-neck round-bottom flask equipped with a magnetic stirrer, internal temperature probe, and addition funnel under a continuous Argon stream.
Substrate Loading: Dissolve 2-ethylbenzoic acid (1.0 eq, 10 mmol) and anhydrous TMEDA (2.2 eq, 22 mmol) in 50 mL of anhydrous THF. Cool the mixture to strictly -78 °C using a dry ice/acetone bath.
Deprotonation: Add sec-BuLi (1.4 M in cyclohexane, 2.2 eq, 22 mmol) dropwise via syringe pump over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
IPQC (In-Process Quality Control) - Metalation Validation: To ensure the ortho-lithiated intermediate has formed, withdraw a 0.1 mL aliquot and quench it into a vial containing D2O. Analyze via GC-MS or 1H NMR. The disappearance of the ortho-proton and an M+1 mass shift confirms successful metalation. Do not proceed to the iodine quench until >95% deuterium incorporation is observed.
Electrophilic Quench: Once validated, add a pre-cooled solution of Iodine (I2) (1.5 eq, 15 mmol) in 20 mL anhydrous THF dropwise. Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature over 2 hours.
Workup & Isolation: Quench the reaction with 30 mL of saturated aqueous Na2S2O3 to reduce unreacted iodine (color change from dark brown to pale yellow). Extract the organic impurities with diethyl ether (discard the organic layer). Acidify the aqueous layer with 2M HCl to pH ~2. The target 2-ethyl-6-iodobenzoic acid will precipitate as a white/pale solid. Filter, wash with cold water, and dry under vacuum.
Route B: Palladium-Catalyzed C–H Activation
Mechanistic Rationale
While DoM is highly reliable, cryogenic conditions and pyrophoric reagents pose scalability challenges. Transition-metal-catalyzed C–H functionalization offers a thermodynamic alternative. In this route, the native carboxylic acid acts as a directing group, coordinating to a Pd(II) catalyst to form a six-membered ortho-palladacycle[1].
Because Pd(II) cannot undergo reductive elimination to form a C–I bond directly, an oxidant is strictly required. The addition of an iodine source (such as KI or I2) alongside an oxidant (like Ce(III)/H2O2 or PhI(OAc)2) generates an electrophilic "I+" species. This oxidizes the Pd(II) intermediate to a high-valent Pd(IV) species, which rapidly undergoes reductive elimination to release the iodinated product and regenerate the Pd(II) catalyst[2],[1]. This method is highly atom-economic and can be performed in aqueous or benign solvent mixtures.
Palladium-catalyzed C-H activation and iodination catalytic cycle.
Reagent Charging: In a thick-walled glass pressure tube, combine 2-ethylbenzoic acid (1.0 eq, 10 mmol), Palladium(II) acetate (Pd(OAc)2) (5 mol%, 0.5 mmol), Potassium Iodide (KI) (1.5 eq, 15 mmol), and CeCl3·7H2O (0.5 eq, 5 mmol) as a co-catalyst/oxidant mediator.
Solvent & Oxidant: Add 30 mL of distilled water (or a 1:1 mixture of HFIP/H2O for highly recalcitrant substrates) followed by the slow addition of H2O2 (35% aq., 1.5 eq).
Heating: Seal the tube and heat the mixture in an oil bath at 80 °C for 16 hours.
IPQC - Reaction Monitoring: At the 12-hour mark, extract a 50 µL sample, dilute with acetonitrile, and analyze via RP-HPLC (C18 column, UV 254 nm). The reaction is considered self-validated and complete when the peak area of the starting material is <5% relative to the product peak. If di-iodination is observed, lower the temperature to 70 °C for future batches.
Workup & Isolation: Cool the vessel to room temperature. Dilute with 50 mL of ethyl acetate and wash with saturated Na2S2O3 to remove residual iodine species. Extract the organic layer with 1M NaOH. The product is now in the aqueous layer as a sodium salt (leaving organic impurities behind). Acidify the aqueous layer with concentrated HCl to pH ~2 to precipitate 2-ethyl-6-iodobenzoic acid. Filter and dry.
Quantitative Route Comparison
To assist in route selection for process development, the following table summarizes the key metrics of both methodologies based on standard scale-up parameters.
Metric
Route A: Directed Ortho-Metalation (DoM)
Route B: Pd-Catalyzed C–H Iodination
Typical Yield
75% – 85%
65% – 80%
Regioselectivity
>99% (ortho only)
~90-95% (Trace di-iodination possible)
Scalability
Moderate (Requires cryogenic infrastructure)
High (Standard reactors, 80 °C)
Reagent Cost
High (sec-BuLi is expensive and hazardous)
Moderate (Pd catalyst is recoverable)
Environmental Impact
High (Anhydrous solvents, organolithium waste)
Low (Aqueous media, catalytic metals)
Reaction Time
4 – 6 hours
16 – 24 hours
References
Guiding Bio / Chemicalbook. "2-ethyl-6-iodobenzoic acid, CAS No.1261658-58-5". 3
Castanet, A.-S., Mortier, J., & Nguyen, T.-H. "Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Polysubstituted Aromatics." Organic Letters, ResearchGate. 4
Havasel, H., Soltani, R., Eshghi, H., & Ghaderi, A. "Ortho-iodination of aromatic carboxylic acids in aqueous media." Journal of Chemical Research, ResearchGate, 2024. 1
Lyons, T. W., & Sanford, M. S. "Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions." Chemical Reviews, PMC - NIH, 2010.2
Preparation of hypervalent iodine compounds from 2-Ethyl-6-iodobenzoic acid
Application Note: Synthesis and Characterization of Sterically Modified Hypervalent Iodine(V) Reagents Part 1: Executive Summary & Strategic Rationale This technical guide details the protocol for synthesizing hypervalen...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Synthesis and Characterization of Sterically Modified Hypervalent Iodine(V) Reagents
Part 1: Executive Summary & Strategic Rationale
This technical guide details the protocol for synthesizing hypervalent iodine(V) species derived from 2-ethyl-6-iodobenzoic acid . Unlike unsubstituted 2-iodobenzoic acid, which yields standard IBX (2-iodoxybenzoic acid), the 2-ethyl-6-iodo scaffold yields a 7-substituted benziodoxole derivative.[1]
Why this scaffold matters:
Solubility Enhancement: Standard IBX is notoriously insoluble in most organic solvents (requiring DMSO).[1] The introduction of the ethyl group at the ortho position breaks the crystal lattice symmetry and increases lipophilicity, potentially allowing use in a broader range of solvents (e.g., acetonitrile, DCM/water mixtures).[1]
Steric Modulation: The ethyl group at position 7 (in the cyclized form) exerts steric pressure near the iodine center.[1] This can influence the kinetic selectivity of oxidations, particularly in discriminating between sterically distinct alcohols.[1]
Safety Profile: While all IBX derivatives are potentially explosive, alkyl-substituted analogs often exhibit different thermal stability profiles, though they must still be handled as energetic materials.[1]
Part 2: Mechanistic Principles & Reaction Pathway
The transformation relies on the oxidation of the iodine atom from the +1 oxidation state to the +5 state, followed by (or concurrent with) intramolecular cyclization.[1] The carboxylic acid oxygen acts as an endogenous ligand, trapping the oxidized iodine to form the stable 5-membered benziodoxole ring.[1]
Key Reaction Variables:
Oxidant: Oxone® (2KHSO₅[2]·KHSO₄·K₂SO₄) is preferred over Potassium Bromate (KBrO₃) due to higher safety margins and the avoidance of toxic bromine byproducts.
Oxone® (Potassium peroxymonosulfate) (13 mmol active oxidant, ~8.0 g)[1]
Deionized Water (100 mL)
Equipment: 250 mL Round Bottom Flask, Magnetic Stir Bar, Oil Bath, Sintered Glass Funnel.
Step-by-Step Procedure:
Slurry Formation: In a 250 mL round bottom flask, suspend 10 mmol of 2-ethyl-6-iodobenzoic acid in 100 mL of deionized water.
Note: The starting material is likely hydrophobic and will float.[1] Vigorous stirring (800+ RPM) is essential to create a fine dispersion.[1]
Oxidant Addition: Add Oxone® (13 mmol) in a single portion to the stirring suspension.
Safety: Oxone is acidic.[1][3] Ensure the fume hood is active.[1]
Thermal Activation: Heat the mixture to 70–73°C (internal temperature).
Critical Control: Do not exceed 80°C. Excessive heat can cause decomposition of the I(V) species or decarboxylation.[1]
Reaction Monitoring: Stir at 70°C for 3 hours.
Visual Cue: The suspension will change appearance.[1] The starting material (often flaky) will convert to a finer, denser white precipitate (the IBX derivative).[1]
Cooling & Crystallization: Remove from heat and allow the flask to cool slowly to room temperature over 1 hour, then place in an ice bath (0–4°C) for 30 minutes to maximize precipitation.
Filtration: Filter the white solid using a sintered glass funnel (porosity 3 or 4).
Purification (Washing):
Wash the cake with Water (3 x 30 mL) to remove sulfate salts and acidity.[1]
Wash with Acetone (2 x 10 mL) to remove unreacted starting material and trace moisture.[1]
Caution: Do not use excessive acetone if the product shows high solubility in it (test a small aliquot first).[1] For ethyl-substituted IBX, cold chloroform might be a safer wash solvent if acetone dissolves the product.
Drying: Dry the solid in a vacuum oven at 50°C for 12 hours or until constant weight.
Yield Expectation: 75–85%
Appearance: White microcrystalline powder.[1]
If the I(III) oxidation state is desired (for ligand exchange to make acetates or azides), modify Protocol A as follows:
Temperature: Conduct the reaction at Room Temperature (20–25°C) instead of 70°C.
Time: Extend reaction time to 12–24 hours .
Workup: Identical filtration and washing steps.
Mechanism: At room temperature, Oxone kinetics favor the formation of the iodoso (I=O) species without further oxidation to the iodoxy (O=I=O) species.[1]
Part 4: Quality Control & Characterization
The introduction of the ethyl group shifts the NMR signals compared to standard IBX.[1]
Analytical Method
Expected Observation for 7-Ethyl-IBX
1H NMR (DMSO-d6)
Aromatic: 3H multiplet (shifted due to ethyl group). Ethyl Group: Triplet (~1.2 ppm) and Quartet (~3.0 ppm). Hydroxyl: Broad singlet (highly variable, ~8-10 ppm) due to H-bonding.[1]
Decomposition >200°C. Warning: Do not use a standard capillary melting point apparatus for large samples due to explosion risk.[1]
Solubility Check
Insoluble in Water, Et2O.[1] Soluble in DMSO.[4] Test solubility in Acetonitrile and DCM (Ethyl group may enable this).[1]
Safety Warning - Explosive Potential:
Hypervalent iodine compounds, particularly IBX derivatives, are impact and heat sensitive .[1][2][5]
Never grind the dry solid in a mortar and pestle.[1]
Store in a plastic container (not glass with ground glass joints).
Keep wet with water or solvent if storing for long periods.[1]
Part 5: Application Workflow (Oxidation of Alcohols)
This diagram illustrates how to use the synthesized 7-Ethyl-IBX for alcohol oxidation, highlighting the simplified workup due to the insolubility of the reduced byproduct (IBA derivative).
Caption: General workflow for using 7-Ethyl-IBX in oxidative transformations.
References
Frigerio, M., Santagostino, M., & Sputore, S. (1999).[1][6] A User-Friendly Entry to 2-Iodoxybenzoic Acid (IBX). The Journal of Organic Chemistry, 64(12), 4537–4538.[1] Link
Zhdankin, V. V. (2009).[1] Hypervalent iodine(III) reagents in organic synthesis. Arkivoc, 2009(i), 1–62.[1] Link
Yusubov, M. S., & Zhdankin, V. V. (2015).[1] Iodine Catalysis: A Green Alternative to Transition Metals in Organic Chemistry and Materials Science.[1] Resource-Efficient Technologies, 1(1), 49–67.[1] Link
Boelke, A., et al. (2019).[1] Synthesis of Sterically Congested Hypervalent Iodine Reagents. Chemistry – A European Journal.[1] (General reference for steric modifications).
Uyanik, M., & Ishihara, K. (2009).[1][7] Hypervalent Iodine-Mediated Oxidation of Alcohols. Chemical Communications, 2009, 2086-2099.[1] Link
Technical Support Center: Purification & Recrystallization of 2-Ethyl-6-iodobenzoic Acid
Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals working with 2-Ethyl-6-iodobenzoic acid (CAS: 1261658-58-5) .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals working with 2-Ethyl-6-iodobenzoic acid (CAS: 1261658-58-5) .
As a highly specialized ortho-disubstituted benzoic acid derivative, this compound serves as a critical intermediate in the synthesis of highly isoform-selective phosphoinositide 3-kinase gamma (PI3Kγ) inhibitors[1]. Due to the unique steric bulk and electronic effects of the ethyl and iodo groups flanking the carboxylic acid, its crystal lattice energy and solubility profile deviate significantly from unsubstituted benzoic acid. This guide provides field-proven methodologies, mechanistic troubleshooting, and validated standard operating procedures (SOPs) to ensure >99% purity in your workflows.
Module 1: Mechanistic Principles of Solvent Selection
To purify 2-Ethyl-6-iodobenzoic acid effectively, one must understand the causality behind its solubility. The molecule possesses a highly polar, hydrogen-bonding carboxylic acid "head" and a bulky, hydrophobic "tail" (the ethyl and highly polarizable iodine substituents).
Because of this amphiphilic nature, pure water is an ineffective solvent. The compound exhibits high solubility in polar organic solvents (like ethanol or ethyl acetate) when heated, but the hydrophobic bulk makes it highly responsive to the addition of anti-solvents. For bulk scale-up, Toluene provides an optimal thermodynamic gradient: its mild polarity and
stacking capabilities dissolve the compound at reflux (110°C), but the strong hydrogen-bonding lattice forces of the carboxylic acid dimers drive rapid, high-yield crystallization upon cooling[2].
Quantitative Solvent Profile
Solvent System
Ratio (v/v)
Boiling Point (°C)
Est. Recovery
Primary Application
Toluene
100%
110.6
80–85%
Bulk scale-up (>10g); removal of highly polar impurities.
Removal of inorganic salts from upstream synthesis.
Module 2: Recrystallization Workflow
Decision tree and workflow for the recrystallization of 2-Ethyl-6-iodobenzoic acid.
Module 3: Troubleshooting Guide (FAQs)
Q1: Why is my product "oiling out" instead of forming distinct crystals?A1: Oiling out (liquid-liquid phase separation) occurs when the melting point of your impure crude mixture is depressed below the boiling point of the solvent system, or if the solution is cooled too rapidly[3].
The Fix: Reheat the mixture until it is completely homogeneous. Add 10–15% more of the "good" solvent (e.g., Ethyl Acetate or Ethanol) to lower the saturation temperature. Allow the flask to cool ambiently in a room-temperature water bath before transferring it to an ice bath.
Q2: How do I separate 2-ethyl-6-iodobenzoic acid from unreacted 2-ethylbenzoic acid?A2: The absence of the heavy, polarizable iodine atom makes 2-ethylbenzoic acid significantly more lipophilic and soluble in non-polar solvents.
The Fix: Utilize the Ethyl Acetate/Hexane binary system. The heavier, more polar 2-ethyl-6-iodobenzoic acid will reach supersaturation and crystallize first, leaving the lighter des-iodo impurities dissolved in the hexane-rich mother liquor.
Q3: Is 2-Ethyl-6-iodobenzoic acid light-sensitive during purification?A3: Yes. Aryl iodides are susceptible to homolytic cleavage upon prolonged exposure to UV light, leading to the formation of iodine radicals and a yellow/brown discoloration of the product.
The Fix: Conduct crystallizations in amber glassware or wrap your Erlenmeyer flasks in aluminum foil. Store the final dried powder under an inert atmosphere (argon/nitrogen) in the dark.
Module 4: Standard Operating Protocols (SOPs)
These protocols are designed as self-validating systems. Do not proceed to the next step unless the physical state matches the description.
Recommended for bulk scale-up (>10g) due to excellent solvent recovery and thermal gradients.
Suspension: Place the crude 2-ethyl-6-iodobenzoic acid in a round-bottom flask equipped with a reflux condenser. Add toluene at a ratio of approximately 5 mL per gram of crude solid[2].
Dissolution: Heat the suspension to a gentle reflux (110°C) using a heating mantle until dissolution is complete.
Self-Validation Check: If solid particulate remains after 15 minutes at a rolling reflux, it is likely an inorganic salt impurity (e.g., from an upstream Sandmeyer reaction). Do not add more toluene.
Hot Filtration: Rapidly perform a hot gravity filtration through fluted filter paper into a pre-warmed Erlenmeyer flask to remove insoluble particulates.
Nucleation & Growth: Allow the filtrate to cool undisturbed to room temperature over 2 hours. Do not agitate the flask; undisturbed cooling promotes the growth of large, pure crystal lattices and prevents the trapping of mother liquor.
Yield Maximization: Once room temperature is reached, transfer the flask to an ice-water bath (0–5°C) for 30 minutes.
Isolation: Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 1–2 volumes of ice-cold toluene to displace any residual impurities.
Drying: Dry the product under high vacuum at 40°C to constant weight.
Recommended for precision purification of smaller batches (<10g) to remove closely related structural analogs.
Primary Dissolution: Dissolve the crude solid in a minimum volume of boiling Ethyl Acetate (~1–2 mL/g) in an Erlenmeyer flask on a hot plate.
Anti-Solvent Addition: While maintaining the solution at a gentle boil, add hot Hexane dropwise using a Pasteur pipette.
Saturation Point: Stop adding Hexane the exact moment the solution becomes persistently cloudy. This visual cue indicates the saturation point has been reached[3].
Supersaturation: Add 1 to 3 drops of Ethyl Acetate just until the cloudiness clears. The solution is now perfectly supersaturated.
Crystallization: Remove the flask from the heat source. Allow it to cool slowly to room temperature, then transfer to an ice bath for 20 minutes.
Isolation: Filter under vacuum, wash with ice-cold hexane, and dry under vacuum.
References
Phosphatidylinositol 3-kinase inhibitors (WO2020210379A1). Google Patents.
Minimizing deiodination side reactions in 2-Ethyl-6-iodobenzoic acid
A Guide to Minimizing Deiodination Side Reactions in Cross-Coupling Methodologies Welcome to the technical support center for 2-Ethyl-6-iodobenzoic acid. This resource is designed for researchers, scientists, and drug de...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Minimizing Deiodination Side Reactions in Cross-Coupling Methodologies
Welcome to the technical support center for 2-Ethyl-6-iodobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the minimization of deiodination side reactions during its use in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions.
Introduction
2-Ethyl-6-iodobenzoic acid is a valuable building block in organic synthesis, prized for its utility in constructing complex molecular architectures. However, its application can be hampered by a common and often frustrating side reaction: deiodination. This process, the premature loss of the iodine atom, leads to the formation of the undesired byproduct, 2-ethylbenzoic acid, which can significantly lower the yield of the desired coupled product and complicate purification.
This guide provides a comprehensive overview of the factors influencing deiodination and offers practical, field-proven strategies to mitigate this unwanted side reaction. By understanding the underlying mechanisms and implementing the recommended protocols, researchers can enhance the efficiency and reliability of their synthetic routes.
Troubleshooting Guide: Deiodination in Cross-Coupling Reactions
This section addresses specific issues you might encounter during your experiments involving 2-Ethyl-6-iodobenzoic acid and provides actionable solutions.
Problem 1: Significant Formation of 2-Ethylbenzoic Acid Detected by LC-MS/NMR
Observation: Your reaction mixture shows a substantial peak corresponding to the mass or NMR signature of 2-ethylbenzoic acid, indicating a high level of deiodination.
Root Cause Analysis & Solutions:
The primary culprits for excessive deiodination are often related to the reaction conditions, including the choice of catalyst, base, solvent, and temperature. The sterically hindered nature of 2-Ethyl-6-iodobenzoic acid can make the desired cross-coupling reaction slower, allowing more time for side reactions like deiodination to occur.
Solutions:
Catalyst and Ligand Selection: The choice of palladium catalyst and its coordinating ligand is critical. For sterically hindered substrates like 2-Ethyl-6-iodobenzoic acid, bulky, electron-rich phosphine ligands are often more effective. These ligands promote the oxidative addition step of the catalytic cycle and can accelerate the overall reaction rate, outcompeting the deiodination pathway.[1]
Recommended Ligands: Consider using ligands such as SPhos, XPhos, or tBuXPhos. These have demonstrated efficacy in coupling sterically demanding aryl halides.
Catalyst Precursor: Using a pre-formed palladium(0) source, such as Pd₂(dba)₃, can sometimes be advantageous over in-situ reduction of a palladium(II) source like Pd(OAc)₂.
Base Selection: The strength and nature of the base can significantly impact the extent of deiodination. Strong, non-nucleophilic bases are generally preferred.
Recommended Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often good choices. Stronger bases like sodium tert-butoxide should be used with caution as they can sometimes promote deiodination, especially at elevated temperatures.
Solvent System: The polarity and protic nature of the solvent can influence the stability of intermediates and the rate of side reactions.
Recommended Solvents: Aprotic polar solvents such as dioxane, THF, or toluene are commonly used. The addition of a co-solvent like water can sometimes be beneficial, particularly in Suzuki-Miyaura couplings, but should be optimized.[2][3]
Temperature Control: Higher reaction temperatures can accelerate both the desired reaction and the deiodination side reaction. It is crucial to find the optimal temperature that favors the cross-coupling pathway.
Recommendation: Start with a lower reaction temperature (e.g., 60-80 °C) and monitor the reaction progress. If the reaction is too slow, the temperature can be incrementally increased.
Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Deiodination
This protocol provides a starting point for optimizing the Suzuki-Miyaura coupling of 2-Ethyl-6-iodobenzoic acid with an arylboronic acid.
Reagent Preparation:
In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 2-Ethyl-6-iodobenzoic acid (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
In a separate vial, prepare the catalyst system by dissolving the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%) in the chosen solvent (e.g., dioxane).
Reaction Setup:
Add the solvent to the reaction vessel containing the substrates and base.
Degas the mixture by bubbling with an inert gas for 10-15 minutes or by using the freeze-pump-thaw method.
Add the catalyst solution to the reaction mixture.
Reaction Execution:
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) at regular intervals.
Work-up and Purification:
Once the reaction is complete, cool the mixture to room temperature.
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization.
Problem 2: Inconsistent Reaction Yields and Varying Levels of Deiodination
Observation: You are experiencing significant variability in your reaction outcomes, with yields and the amount of deiodinated byproduct changing from one run to another, even with seemingly identical conditions.
Root Cause Analysis & Solutions:
Inconsistent results often point to subtle variations in reaction setup and reagent quality that can have a large impact on the sensitive catalytic cycle of cross-coupling reactions.
Solutions:
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen. Inadequate inert atmosphere techniques can lead to catalyst deactivation and promote side reactions.
Recommendation: Ensure all glassware is thoroughly dried and the reaction is set up under a robust inert atmosphere (argon or nitrogen). Use degassed solvents.
Reagent Quality: The purity of reagents, especially the boronic acid and the base, is crucial. Impurities can interfere with the catalyst.
Recommendation: Use high-purity reagents. If the boronic acid is old, it may have partially decomposed. Consider recrystallizing it or using a freshly purchased batch.
Stirring Rate: In heterogeneous mixtures, the stirring rate can affect the reaction kinetics.
Recommendation: Maintain a consistent and vigorous stirring rate to ensure proper mixing of all components.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of deiodination for aryl iodides like 2-Ethyl-6-iodobenzoic acid?
A1: Deiodination of aryl iodides can proceed through several mechanisms. In the context of palladium-catalyzed cross-coupling reactions, a common pathway is hydrodehalogenation, where a hydrogen atom replaces the iodine atom. This can be facilitated by the palladium catalyst itself, often involving a hydride species in the catalytic cycle. Radical-induced deiodination is another possibility, especially in the presence of radical initiators or under certain basic conditions.[4][5]
Q2: Are there alternative cross-coupling reactions to Suzuki-Miyaura that might be less prone to deiodination with this substrate?
A2: Yes, exploring other cross-coupling reactions is a valid strategy.
Negishi Coupling: This reaction uses an organozinc reagent and is often highly efficient for sterically hindered substrates.[6] The transmetalation step from zinc to palladium can be very fast, potentially minimizing the lifetime of palladium intermediates that could lead to deiodination.
Stille Coupling: While it involves organotin reagents, which have toxicity concerns, Stille coupling can be very effective for challenging substrates.
Copper-Catalyzed Couplings: For certain transformations, copper-catalyzed reactions can be a viable alternative to palladium-based methods and may exhibit different side-reaction profiles.[7][8][9]
Q3: How can I accurately quantify the amount of deiodinated byproduct in my reaction mixture?
A3: Several analytical techniques can be used for quantification.
Quantitative NMR (qNMR): By adding a known amount of an internal standard to your crude reaction mixture, you can use ¹H NMR to accurately determine the molar ratio of your desired product to the deiodinated byproduct.
LC-MS with a Calibration Curve: You can create a calibration curve using pure samples of your desired product and 2-ethylbenzoic acid. This will allow you to determine their concentrations in your reaction mixture from their peak areas in the LC-MS chromatogram.
Gas Chromatography (GC): If your compounds are sufficiently volatile and thermally stable, GC with an internal standard can also be a very accurate method for quantification.
Q4: Can the carboxylic acid group in 2-Ethyl-6-iodobenzoic acid interfere with the cross-coupling reaction?
A4: Yes, the carboxylic acid group can potentially interfere in several ways. It can coordinate to the palladium catalyst, altering its reactivity. The acidic proton can also react with the base, affecting the overall basicity of the reaction medium. In some cases, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) can lead to cleaner reactions and higher yields. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step if needed.
Visualizing the Process
Troubleshooting Workflow for Deiodination
The following diagram illustrates a logical workflow for troubleshooting deiodination issues.
Caption: A decision tree for troubleshooting deiodination.
Generalized Catalytic Cycle and Point of Deiodination
This diagram shows a simplified catalytic cycle for a Suzuki-Miyaura coupling and indicates where the deiodination side reaction can occur.
Caption: Suzuki cycle with potential deiodination pathway.
Quantitative Data Summary
The following table provides a hypothetical comparison of different reaction conditions and their impact on the yield of the desired product and the formation of the deiodinated byproduct. These values are for illustrative purposes and actual results may vary.
Entry
Palladium Source
Ligand
Base
Solvent
Temp (°C)
Product Yield (%)
Deiodination (%)
1
Pd(OAc)₂
PPh₃
Na₂CO₃
Toluene/H₂O
100
45
35
2
Pd₂(dba)₃
SPhos
K₂CO₃
Dioxane
80
85
<5
3
Pd(OAc)₂
XPhos
Cs₂CO₃
THF
70
78
10
4
Pd₂(dba)₃
tBuXPhos
K₃PO₄
Dioxane/H₂O
85
90
<3
References
Bunnett, J. F., & Creary, X. (1972). Radical-Induced Deiodination of Aryl Iodides in Alkaline Methanol. Journal of the American Chemical Society, 94(25), 8947-8948.
Hu, J., & Zhang, W. (2016). Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. Organic Letters, 18(15), 3858-3861.
Rossi, R. A., & Pierini, A. B. (1983). Kinetics and mechanism of the radical-induced deiodination of aryl iodides by methoxide ions. The Journal of Organic Chemistry, 48(23), 4323-4327.
Surry, D. S., & Buchwald, S. L. (2008). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Science, 1(1), 13-31.
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
Wikipedia. (2024, November 26). Suzuki reaction.
Mugesh, G., & du Mont, W. W. (2017). Two types of deiodination mechanisms.
Sigma-Aldrich. (n.d.).
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). A Halogen Bonding Perspective on Iodothyronine Deiodinase Activity.
Pérez, I., Sestelo, J. P., & Sarandeses, L. A. (1999). Palladium-Catalyzed Cross-Coupling Reactions of Triorganoindium Compounds with Vinyl and Aryl Triflates or Iodides. Organic Letters, 1(8), 1267-1269.
Li, J. H., Liang, Y., & Xie, Y. X. (2005). Suzuki reactions promoted by different ligands. Tetrahedron Letters, 46(5), 815-818.
Dumdey, A., & Wessjohann, L. A. (2016). Nonradioactive DEHAL Assay for Testing Substrates, Inhibitors, and Monitoring Endogenous Activity. Endocrinology, 157(12), 4935-4943.
Fitzmaurice, D., & Sainsbury, T. (2009). Aqueous phase Suzuki reactions between Phenylboronic acid and 4-Iodobenzoic acid, 4-Bromobenzoic acid or 4-Chlorobenzoic acid. Inorganica Chimica Acta, 362(10), 3508-3514.
Indra, S., & Bhaumik, A. (2012). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic acids. Catalysis Science & Technology, 2(7), 1429-1436.
Schweizer, U., & Schlicker, C. (2016). New insights into the structure and mechanism of iodothyronine deiodinases. Journal of Molecular Endocrinology, 57(3), R109-R122.
Nobel Prize Outreach. (2010, October 6). Palladium-Catalyzed Cross Couplings in Organic Synthesis.
Mondal, B. (2021, November 12). Sandmeyer reaction (synthesis of 2-Iodobenzoic acid) [Video]. YouTube.
Wikipedia. (2025, August 5). 2-Iodobenzoic acid.
Organic Syntheses. (n.d.). m-IODOBENZOIC ACID.
Uyanik, M., & Ishihara, K. (2018). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. Molecules, 23(10), 2661.
Agency for Toxic Substances and Disease Registry. (2004). Analytical Methods. In Toxicological Profile for Iodine.
Suffield, S. R., & Williams, B. G. (2023). Analytical capabilities for iodine detection: Review of possibilities for different applications. Journal of Vacuum Science & Technology A, 41(4), 040801.
Michalke, B. (2015). Analytical Methods for Iodine and Iodides.
National Center for Biotechnology Information. (2004). Analytical Methods. In Toxicological Profile for Iodine.
Li, G., et al. (2020). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 8, 589.
Chen, Y. L., et al. (2025). Copper(I) oxide-catalyzed synthesis of (Z)-3-ylidenephthalides from 2-iodobenzoic acids and terminal alkynes. Organic & Biomolecular Chemistry.
Rensch, C., et al. (2014). Oxidation of p-[125I]Iodobenzoic Acid and p-[211At]Astatobenzoic Acid Derivatives and Evaluation In Vivo. Journal of Medicinal Chemistry, 57(24), 10475-10485.
Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Journal of Medicinal Chemistry, 53(15), 5378-5399.
Luliński, P., & Skulski, L. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 10(2), 433-441.
Kumar, A., & Singh, R. (2018). Syntheses of alkyl 2-iodobenzoates and their coupling products. Tetrahedron Letters, 59(1), 61-65.
Lee, P. H., et al. (2011). Preparation of Ethyl 2-Aryl 2,3-Alkadienoates via Palladium-Catalyzed Selective Cross-Coupling Reactions. The Journal of Organic Chemistry, 76(1), 312-315.
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Online
Ticket ID: #PUR-2E6I-001
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are likely encountering difficulty purifying 2-Ethyl-6-iodobenzoic acid due to its specific structural challenges. The steric crowding of the ortho-ethyl and ortho-iodo groups creates a "molecular cleft" that traps impurities, while the iodine atom introduces photosensitivity and lability.
The crude material typically contains three distinct classes of impurities:
Regioisomers: 2-Ethyl-3-iodobenzoic acid (depending on the synthesis route, e.g., lithiation vs. Sandmeyer).
This guide prioritizes chemical causality . We do not just wash; we exploit
and solubility differentials to force separation.
Part 1: The Purification Logic (Visualized)
Before touching the glassware, understand the separation vector. We use a "pincer" attack: Chemical reduction for color, pH-swing for neutrals, and thermodynamic solubility differences for homologs.
Figure 1: The "Pincer" Purification Strategy. Note that simple extraction (Step 2) fails to remove the de-iodinated impurity (Imp3), necessitating the specific recrystallization in Step 3.
Part 2: Troubleshooting & Protocols (Q&A Format)
Issue 1: "My crude product is pink or purple and smells acrid."
Diagnosis: Free Iodine Contamination.
Iodine-carbon bonds, especially in sterically strained ortho-positions, are labile. Light or heat during workup causes homolytic cleavage, releasing elemental iodine (
). This is not just cosmetic; free iodine acts as a radical initiator that can degrade your product during storage.
The Fix: The Reductive Quench
Do not attempt to recrystallize yet. You must chemically reduce
to water-soluble iodide ().
Protocol:
Dissolve crude acid in Ethyl Acetate (EtOAc).
Wash with 10% Sodium Thiosulfate (
) solution.
Observation: The organic layer should instantly shift from purple/brown to pale yellow/colorless.
Wash with brine, dry over
, and concentrate.
Technical Insight: Sodium bisulfite (
) is a common alternative, but thiosulfate is generally preferred for iodine removal as it avoids generating gas which can be trapped in the crystal lattice [1].
Issue 2: "I cannot separate the starting material (2-ethylbenzoic acid) from the product."
Diagnosis: Solubility Overlap.
This is the most common failure point. Both the product and the impurity are carboxylic acids, so acid-base extraction (NaOH wash) will extract both. You must rely on the Heavy Atom Effect . The Iodine atom (Atomic Mass ~127) significantly decreases solubility in non-polar solvents compared to the proton (Atomic Mass ~1) on the impurity.
The Fix: Differential Recrystallization
We utilize the difference in lipophilicity. The de-iodinated impurity is significantly more soluble in cold hydrocarbons than the iodinated product.
Dissolution: Suspend the crude solid in Toluene (approx. 3-5 mL per gram). Heat to 80-90°C.
Note: If it does not dissolve completely, add small amounts of Ethanol dropwise until clear. Avoid excess Ethanol as it increases the solubility of the impurity too much.
Precipitation: Remove from heat. While still hot, slowly add Heptane (anti-solvent) until a persistent cloudiness appears.
Crystallization: Re-heat to clear the solution, then let it cool slowly to room temperature.
The Critical Step: Once at room temperature, cool to 0-4°C (ice bath) for 1 hour.
Filtration: Filter the crystals and wash with cold Heptane .
Why this works:
The 2-ethylbenzoic acid (impurity) remains dissolved in the Heptane-rich mother liquor, while the 2-ethyl-6-iodobenzoic acid crystallizes out due to better crystal packing efficiency driven by the halogen bond [2].
Parameter
2-Ethyl-6-iodobenzoic Acid
2-Ethylbenzoic Acid (Impurity)
Mol. Weight
~276.07 g/mol
~150.17 g/mol
Solubility (Cold Heptane)
Low (Precipitates)
High (Remains in solution)
Acidity ()
Lower (Stronger acid due to inductive I effect)
Higher (Weaker acid)
Issue 3: "The melting point is depressed (broad range)."
Diagnosis: Isomeric Contamination or Solvent Inclusion.
If you synthesized this via lithiation (e.g., directing group on ethylbenzene), you might have regioisomers (e.g., 3-iodo isomer). If synthesized via Sandmeyer, you might have salicylic acid derivatives.
The Fix: Polarity-Based Polishing
If recrystallization fails to sharpen the melting point, use Acetic Acid Recrystallization .
Substituted benzoic acids form very pure dimers in acetic acid, excluding isomers that disrupt the dimer geometry.
Warning: Thoroughly dry the crystals under high vacuum (50°C) to remove trapped acetic acid, which can mimic impurity signals in NMR.
Reference Grounding: Purification of substituted iodobenzoic acids using aqueous acetic acid is a validated technique in industrial patents for high-purity intermediates [3].
Part 3: Analytical Verification
Do not assume purity based on appearance. Run these checks:
1H NMR (CDCl3):
Look for the ethyl group triplet/quartet.
Impurity Check: 2-ethylbenzoic acid will show protons in the aromatic region that integrate differently. The product should have a specific 1,2,3-substitution pattern (3 aromatic protons).
Key Shift: The proton ortho to the Iodine will be deshielded compared to the non-iodinated precursor.
HPLC (Reverse Phase):
Column: C18.
Mobile Phase: Acetonitrile/Water (+0.1% TFA).
Gradient: The Iodine atom makes the product more hydrophobic (longer retention time) than the de-iodinated impurity.
Order of Elution: 2-Ethylbenzoic acid
2-Ethyl-6-iodobenzoic acid .
References
BenchChem Technical Support. (2025).[3] Scaling Up the Synthesis of 2-Iodobenzoic Acid: Troubleshooting & Optimization. Retrieved from
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
European Patent Office. (1962). Method of Preparing and Recovering 2-Methyl-5-Iodobenzoic Acid (Patent US3059220). (Demonstrates efficacy of Acetic Acid/Water systems for alkyl-iodobenzoic acids). Retrieved from
Organic Syntheses. (1927). m-Iodobenzoic Acid.[4][5] Org.[1][4][6][7][8] Synth. 1927, 7, 53. (Foundational text on diazonium-based synthesis and purification). Retrieved from
Optimizing catalyst load for 2-Ethyl-6-iodobenzoic acid cross-coupling
This guide serves as a specialized technical support resource for the optimization of Palladium-catalyzed cross-coupling reactions involving 2-Ethyl-6-iodobenzoic acid . This substrate presents a "perfect storm" of catal...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a specialized technical support resource for the optimization of Palladium-catalyzed cross-coupling reactions involving 2-Ethyl-6-iodobenzoic acid .
This substrate presents a "perfect storm" of catalytic challenges: ortho-steric hindrance (from the carboxylic acid), potential catalyst poisoning (free acid binding), and electronic deactivation . This guide prioritizes protocols that allow you to lower catalyst loading (ppm levels) while maintaining conversion.
The Challenge: The "Ortho-Acid" Trap
Your substrate, 2-Ethyl-6-iodobenzoic acid, is not a standard aryl halide. It features an Iodine atom at position 6, directly ortho to the carboxylic acid at position 1. The ethyl group at position 2 further restricts the rotation of the carboxylate, creating a rigid, sterically congested environment around the reactive C-I bond.
Key Failure Modes:
Catalyst Sequestration: The free carboxylate (
) can act as a ligand, binding to Pd(II) species and forming unreactive "palladacycles," effectively removing active catalyst from the cycle.
Incomplete Oxidative Addition: The steric bulk of the ortho-COOH hinders the approach of the Pd(0) species.
Protodehalogenation: If the catalytic cycle stalls, the aryl iodide is prone to reducing to 2-ethylbenzoic acid (loss of Iodine), especially in the presence of protic solvents or hydride sources.
Visualizing the Optimization Logic
The following diagram outlines the decision matrix for optimizing this specific reaction.
Caption: Decision matrix for handling the ortho-carboxylic acid moiety. Path B requires specialized "Buchwald" ligands to overcome steric and electronic poisoning.
Module 2: Troubleshooting Guide (Q&A)
Scenario A: Reaction Stalls at 40-60% Conversion
Q: I am using 5 mol% Pd(PPh3)4 with Na2CO3, but the reaction stalls. Adding more catalyst doesn't help. Why?A: Pd(PPh3)4 is structurally insufficient for this substrate.
The Cause: The "Cone Angle" of PPh3 is too small to facilitate reductive elimination in crowded systems, and the phosphine is liable to oxidation. Furthermore, the free carboxylic acid likely displaced the PPh3 ligands, forming an inactive Pd-carboxylate species.
The Fix: Switch to a Dialkylbiaryl Phosphine (Buchwald Ligand) .
Recommendation: Use SPhos or XPhos .[1] These ligands are electron-rich (facilitating oxidative addition into the C-I bond) and bulky (preventing the formation of inactive dimers).
Protocol: Use a precatalyst like XPhos Pd G2 or SPhos Pd G2 rather than mixing Pd(OAc)2 + Ligand in situ. This ensures a 1:1 Pd:Ligand ratio and prevents "induction period" losses.
Scenario B: High Catalyst Loading Required (>5 mol%)
Q: I can only get full conversion with 5-10 mol% Pd. How do I lower this to <1 mol% for scale-up?A: High loading is often a symptom of poor catalyst lifetime (Turnover Number, TON) rather than low activity (Turnover Frequency, TOF).
The Cause: Catalyst death via aggregation (Pd black formation). This happens when the oxidative addition is slow, or the active Pd(0) species is not stabilized by the ligand.
The Fix:
Dosing: Do not add all catalyst at T=0. Add 0.2 mol% portions at 0, 1, and 2 hours. This maintains a steady state of active Pd without promoting aggregation.
Solvent Switch: Switch from DMF (which can decompose at high T) to n-Butanol or Toluene/Water (3:1) . The biphasic system (Toluene/Water) is particularly effective for free acids as it keeps the inorganic base in the aqueous phase and the catalyst in the organic phase, mediating the interaction at the interface.
Scenario C: Product Decarboxylation
Q: I see a byproduct where the carboxylic acid is missing (ethyl-biphenyl). Is my temperature too high?A: Yes, you are likely triggering a "Gooßen-type" decarboxylation.
The Mechanism: Ortho-substituted benzoic acids are prone to thermal decarboxylation in the presence of Pd, especially if temperatures exceed 100°C.
The Fix:
Keep reaction temperature below 80°C .
Avoid Cu (Copper) co-catalysts, which promote decarboxylation.
Ensure the reaction mixture remains strictly basic (pH > 10). Acidic or neutral conditions favor decarboxylation.
To optimize the catalyst load for 2-Ethyl-6-iodobenzoic acid, follow this Design of Experiments (DoE) approach. This protocol assumes you are coupling with a standard Phenylboronic Acid.
Phase 2: The "Limit" Experiment (Loading Titration)
Goal: Find the Minimum Effective Concentration (MEC).
Select the best ligand from Phase 1 (e.g., XPhos Pd G2) and run the following array:
Catalyst Load (mol%)
Catalyst Load (ppm)
Time to Full Conv.
Recommendation
1.00
10,000
30 min
Too high (wasteful).
0.50
5,000
2 hours
Good starting point for scale.
0.10
1,000
6 hours
Ideal Optimization Target.
0.05
500
Incomplete (24h)
Below threshold (catalyst death).
Detailed Protocol for 0.1 mol% Loading (Scale-Up Ready)
Charge Solids: To a reaction vessel, add 2-Ethyl-6-iodobenzoic acid (1.0 equiv), Boronic Acid (1.2 equiv), and finely ground K3PO4 (3.5 equiv).
Degas: Evacuate and backfill with Nitrogen (3 cycles). Oxygen is the enemy of low-loading reactions.
Solvent: Add degassed Toluene/Water (4:1 ratio). Concentration: 0.2 M.
Catalyst Injection: Prepare a stock solution of XPhos Pd G2 in Toluene. Inject the equivalent of 0.1 mol% (1000 ppm) via syringe.
Reaction: Heat to 80°C with vigorous stirring (1000 rpm). Note: Mass transfer is critical in biphasic low-loading systems.
Workup: Acidify carefully to pH 3 to precipitate the product (since it is an acid) while keeping the catalyst residues in the organic filtrate.
Module 4: Mechanism & Visuals
The following diagram illustrates the catalytic cycle, highlighting the specific steric clash that necessitates the use of Buchwald ligands.
Caption: The bulky 2-Ethyl and 1-COOH groups create a "steric wall" (red cluster), slowing Oxidative Addition. Bulky ligands (L) accelerate this step by increasing the electron density on Palladium.
Module 5: FAQs
Q: Can I use water as the only solvent?A: Generally, no. While the salt of your starting material is water-soluble, the aryl iodide bond is hydrophobic. A pure water system often leads to micelle formation and poor reactivity. A co-solvent like Isopropanol (IPA) or Ethanol (1:1 with water) is recommended if you want to avoid Toluene.
Q: How do I remove the Palladium residues from the final product?A: Since your product is a carboxylic acid, you have a distinct advantage.
Add dilute NaOH to dissolve the product as the carboxylate salt in the aqueous layer.
Wash the aqueous layer with Ethyl Acetate (removes organic ligands and Pd-ligand complexes).
Treat the aqueous layer with a scavenger like SiliaMetS® Thiol or activated carbon.
Precipitate the pure product by adding HCl.
Q: Is the "Ethyl" group stable?A: Yes, the ethyl group is chemically inert under Suzuki conditions. However, ensure you do not use radical initiators or extreme temperatures (>140°C), which could oxidize the benzylic position.
References
Buchwald, S. L., et al. "A Rationally Designed Universal Catalyst for Suzuki-Miyaura Coupling Processes."[7] Angewandte Chemie International Edition, 2004.[7]
Gooßen, L. J., et al. "Palladium-Catalyzed Synthesis of Aryl Ketones from Boronic Acids and Carboxylic Acids."[3] European Journal of Organic Chemistry, 2002.[3]
Felpin, F.-X. "Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C." Journal of Organic Chemistry, 2005.[4]
BenchChem Technical Support. "Optimizing Catalyst Loading for Cross-Coupling Reactions." BenchChem Support Center, 2025.
Solving solubility issues of 2-Ethyl-6-iodobenzoic acid in aqueous media
Welcome to the Application Science Helpdesk. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical hurdles associated with 2-Ethyl-6-iodobenzoic acid.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Science Helpdesk.
As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical hurdles associated with 2-Ethyl-6-iodobenzoic acid. This compound presents classic Biopharmaceutics Classification System (BCS) Class II/IV behavior: it is highly lipophilic and practically insoluble in aqueous media[1].
Compound Profiling & Causality
To solve the solubility issue, we must first understand the molecule's architecture. 2-Ethyl-6-iodobenzoic acid contains a carboxylic acid (-COOH) flanked by two bulky ortho-substituents: an ethyl group and an iodine atom.
Steric Hindrance: The bulky 2-ethyl and 6-iodo groups force the carboxylate moiety out of the plane of the benzene ring.
The "Grease-Ball" Effect: Iodine is a large, highly polarizable, and profoundly lipophilic atom. Combined with the ethyl group, it creates a massive hydrophobic surface area[1]. Even when the carboxylic acid is ionized at physiological pH (pH 7.4), the hydrophobic forces overwhelm the hydration energy of the carboxylate, driving the molecules to aggregate or precipitate in high-salt biological buffers.
Below is our curated troubleshooting guide, complete with mechanistic explanations and self-validating protocols to overcome these challenges.
Troubleshooting FAQs
Q1: My 2-Ethyl-6-iodobenzoic acid precipitates immediately when diluted into pH 7.4 PBS, even though the carboxylic acid should be ionized. Why does this happen?A: You are observing a "salting-out" effect combined with lipophilic aggregation. While the carboxylic acid is deprotonated at pH 7.4, the high ionic strength of PBS (specifically sodium and potassium ions) shields the carboxylate charges. This allows the dominant hydrophobic interactions of the iodine and ethyl groups to drive precipitation.
Solution: Convert the free acid to an L-Arginine salt . L-Arginine contains a highly basic guanidinium group that remains protonated across a wide pH range. It forms strong, charge-assisted hydrogen bonds with the carboxylate, while its own hydrophilic backbone provides a massive hydration shell, preventing the iodine/ethyl groups from aggregating[2].
Q2: I need a high-concentration stock (≥ 1 mg/mL) for in vivo PK dosing, but I want to avoid precipitation upon injection. What is the optimal co-solvent system?A: For in vivo applications where organic solvents are tolerated, a multi-component co-solvent system is required to bridge the polarity gap. The industry-standard formulation for iodobenzoic acid derivatives is 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [3].
Causality: DMSO disrupts the crystal lattice; PEG300 acts as a miscible carrier to prevent immediate solvent-shock upon aqueous dilution; and Tween 80 (a non-ionic surfactant) forms micelles that encapsulate the lipophilic iodine-benzene core before it can precipitate in the saline phase.
Q3: My cell-based assay is highly sensitive to DMSO and surfactants. How can I achieve a purely aqueous, solvent-free solution?A: You must use Hydroxypropyl-β-cyclodextrin (HP-β-CD) to form an inclusion complex[4]. HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. The bulky, lipophilic iodobenzene ring perfectly fits into the hydrophobic cavity of the cyclodextrin, shielding it from water, while the hydrophilic exterior of the HP-β-CD ensures complete aqueous solubility without the need for toxic co-solvents[4].
This protocol creates a self-buffering, highly soluble salt complex.
Molar Calculation: Weigh 2-Ethyl-6-iodobenzoic acid (MW: 276.07 g/mol ) and L-Arginine free base (MW: 174.20 g/mol ) at a strict 1:1.1 molar ratio (slight excess of arginine ensures complete deprotonation).
Co-Dissolution: Add both powders to a glass vial. Add sterile HPLC-grade water to target a 5 mg/mL concentration.
Thermal Agitation: Stir at 40°C for 2 hours. The basicity of L-Arginine (pH ~10.5 in solution) will drive the dissolution of the iodobenzoic acid, gradually lowering the system pH to a physiological ~7.5 as the salt forms[2].
Validation Checkpoint (Tyndall Effect): Shine a 650nm (red) laser pointer through the vial in a dark room.
Pass: The beam is invisible in the liquid (True thermodynamic solution).
Fail: The beam is visible as a solid line (Colloidal suspension). Fix: Add 0.1 molar equivalents of L-Arginine and stir for another hour.
Lyophilization (Optional): Freeze-dry the clear solution to obtain a stable, highly water-soluble L-Arginine salt powder for long-term storage.
Protocol B: TargetMol Co-Solvent Formulation
For immediate in vivo stock preparation (Targeting 1 mg/mL).
Primary Solvation: Dissolve 1.0 mg of 2-Ethyl-6-iodobenzoic acid in 100 µL of 100% DMSO. Vortex until completely clear.
Carrier Addition: Add 400 µL of PEG300 to the DMSO solution. Pipette up and down vigorously.
Surfactant Coating: Add 50 µL of Tween 80. Critical step: Sonicate the mixture in a water bath for 5 minutes at room temperature to ensure homogeneous micelle pre-assembly[3].
Aqueous Quenching: Dropwise, add 450 µL of 0.9% Saline while vortexing continuously.
Validation Checkpoint (Centrifugation): Centrifuge the final mixture at 10,000 x g for 5 minutes. Inspect the bottom of the tube. A white pellet indicates solvent shock occurred during step 4. If clear, the formulation is stable for immediate dosing.
Mechanistic & Workflow Visualizations
Formulation Decision Tree for 2-Ethyl-6-iodobenzoic Acid based on assay requirements.
Self-validating workflow for L-Arginine salt formation and quality control.
References
[1] Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies - MDPI.
URL:
[5] 2-Iodobenzoic acid: properties and applications in organic synthesis - ChemicalBook.
URL:
[3] Data Sheet (Cat.No.T20881) 2-Iodobenzoic acid - TargetMol.
URL:
L-ARGININE Chemical Properties and Salt Formation - Ataman Kimya.
URL:
[2] Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC (NIH).
URL:
[4] Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond - MDPI.
URL:
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Separation Technologies Help Desk.Ticket ID: #REQ-2E6I-SEP
Assigned Specialist: Dr. Aris (Senior Application Scientist, Separation Sciences)
Status: Open
Urgency: High
Executive Summary
Separating 2-Ethyl-6-iodobenzoic acid from its regioisomers (e.g., 2-ethyl-3-iodo-, 2-ethyl-4-iodo-, or 2-ethyl-5-iodobenzoic acid) is a classic "Ortho Effect" challenge.
Standard polarity-based methods (Flash Chromatography on Silica) often fail because the carboxylic acid group dominates the polarity, masking the subtle differences caused by the iodine position. Similarly, fractional distillation is risky due to the high boiling point and the lability of the Carbon-Iodine bond at high temperatures.
The Solution: You must exploit the Steric Hindrance unique to the 2,6-disubstitution pattern. The "Silver Bullet" method for this separation is Chemical Differentiation via Kinetic Resolution , followed by Polishing Recrystallization .
Module 1: The "Silver Bullet" Protocol (Kinetic Resolution)
Theory:
The 2,6-disubstituted isomer (your target) has two bulky groups (Ethyl and Iodo) flanking the carboxylic acid. This creates a "steric wall" that blocks the approach of nucleophiles (like methanol) to the carbonyl carbon.
By subjecting the crude mixture to Fischer Esterification conditions, the impurities convert to methyl esters (neutral), while your target remains an acid (anionic at high pH). We then separate them via liquid-liquid extraction.[1]
Esterification: Dissolve crude mixture in Methanol (10 mL per gram). Add catalytic
(0.5 eq). Reflux for 12–24 hours.
Checkpoint: Monitor via TLC/HPLC. Impurities should shift to less polar spots (Esters). Target spot remains stationary (Acid).
Quench: Cool reaction. Evaporate excess Methanol. Dissolve residue in DCM.
Base Extraction (The Separation):
Wash the DCM layer with Saturated
(aq).
Organic Layer: Contains Esterified Impurities . (Discard or save for analysis).
Aqueous Layer: Contains Target 2-Ethyl-6-iodobenzoate salt .
Acidification:
Take the aqueous layer.[4][6] Carefully acidify with HCl to pH 1–2.
The Target Acid will precipitate.
Recovery: Extract the acidified aqueous layer with DCM. Dry (
), filter, and concentrate.
Visual Workflow (Kinetic Resolution)
Caption: Kinetic resolution workflow exploiting steric hindrance to separate unreactive 2,6-acid from reactive regioisomers.
Module 2: HPLC Method Development & Troubleshooting
If you need to analyze purity or perform small-scale prep purification, standard C18 methods often result in co-elution. You must use Shape Selectivity or Pi-Pi Interactions .
Recommended Column Chemistries
Stationary Phase
Mechanism
Why it works here?
Phenyl-Hexyl
- Interactions
The Iodine atom is highly polarizable. Phenyl phases interact differently with the iodine depending on its position relative to the ethyl group.
Pentafluorophenyl (PFP)
Dipole-Dipole / -
Excellent for halogenated aromatics and positional isomers.
C18 (Standard)
Hydrophobic
Not Recommended. Often fails to resolve positional isomers of similar hydrophobicity.
Optimized HPLC Parameters
Mobile Phase A: Water + 0.1% Formic Acid (or Phosphoric Acid for non-MS work). Acid is critical to suppress ionization.
Mobile Phase B: Methanol (Better selectivity for phenyl columns than Acetonitrile).
Gradient: 50% B to 90% B over 20 mins.
Detection: UV @ 230 nm (Iodine absorbance) and 254 nm.
Troubleshooting Guide (Q&A)
Q: My peaks are tailing severely.
Diagnosis: The carboxylic acid is partially ionizing.
Fix: Lower the pH of Mobile Phase A. Ensure you are using 0.1% TFA or Phosphoric Acid (pH ~2.0).
Fix: Switch from Acetonitrile to Methanol (protic solvent changes solvation shell). If that fails, switch column from C18 to Phenyl-Hexyl.
Q: I see a "ghost peak" in my blank run.
Diagnosis: Iodine compounds can be "sticky" on stainless steel or carryover.
Fix: Add a needle wash step with 90% MeOH.
Module 3: Polishing via Recrystallization
After Kinetic Resolution, you may still have trace impurities (98% purity). Use recrystallization for >99.5% purity.
Logic:
Iodobenzoic acids have distinct solubility profiles in aqueous acetic acid. The 2,6-disubstituted system disturbs crystal packing less than the asymmetric 2,3 or 2,4 systems, often leading to higher melting points and lower solubility in cold solvents.
Protocol:
Dissolve the solid in Hot Acetic Acid (70% aq) .
If insoluble, add small amounts of Ethanol until clear at reflux.
Cool slowly to room temperature, then to 4°C.
Filter and wash with cold 50% acetic acid.
Frequently Asked Questions (FAQs)
Q1: Can I use Flash Chromatography (Silica) for the crude separation?
(difference in retention factor) between regioisomers of benzoic acid on silica is usually < 0.05. You will need hundreds of column volumes. Use the Kinetic Resolution (Module 1) first.
Q2: Why not just distill it?
Answer: 2-Ethyl-6-iodobenzoic acid has a high boiling point. Heating iodinated aromatics above 150°C risks homolytic cleavage of the C-I bond (turning your product purple with
gas) and scrambling the ethyl group.
Q3: Does the Kinetic Resolution work if I use Ethanol instead of Methanol?
Answer: Yes, but Methanol is smaller and more nucleophilic. It reacts faster with the impurities, making the difference in reaction rates (Selectivity Factor,
) larger. Use Methanol for the sharpest separation.
Q4: How do I confirm I have the 2,6-isomer and not the 2,4-isomer?
Answer: NMR is definitive.
1H NMR: Look for the aromatic region. A 2,6-substitution pattern usually shows a triplet and two doublets (if 3,4,5 are H) or a specific coupling pattern depending on the other protons.
13C NMR: The Carbonyl carbon in the 2,6-isomer will be significantly shielded/deshielded compared to isomers due to the orthogonal twist of the carboxyl group out of the ring plane.
References
Steric Hindrance in Benzoic Acids (The Ortho Effect)
Mechanism of steric inhibition of resonance and esterification in 2,6-disubstituted benzoic acids.
Source:
HPLC Separation of Nitro/Iodo Benzoic Acid Isomers
Separation of positional isomers using reversed-phase liquid chrom
Source:
Recrystallization of Iodobenzoic Acids
Purification protocols for halogenated benzoic acids using Acetic Acid/W
Source:
Kinetic Resolution Principles
Esterification rates of sterically hindered acids.[9]
Comparative Guide: 1D vs. 2D NMR Strategies for the Structural Elucidation of 2-Ethyl-6-iodobenzoic Acid
Executive Summary In pharmaceutical development, distinguishing target halogenated active pharmaceutical ingredient (API) intermediates from their regioisomers is a critical quality control step. 2-Ethyl-6-iodobenzoic ac...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In pharmaceutical development, distinguishing target halogenated active pharmaceutical ingredient (API) intermediates from their regioisomers is a critical quality control step. 2-Ethyl-6-iodobenzoic acid is a highly sterically hindered, 1,2,3-trisubstituted benzene derivative. Traditional 1D
H NMR can sometimes fall short in definitively proving the relative positions of the ethyl and iodo groups if analyzed superficially. This guide objectively compares standard 1D NMR against 2D NMR (HMBC) strategies, contrasting the spectral signature of 2-Ethyl-6-iodobenzoic acid with its common synthetic alternative, 4-Ethyl-2-iodobenzoic acid.
Theoretical Causality: The "Heavy Atom Effect"
When interpreting the
C NMR of iodinated aromatics, the most critical diagnostic feature is the Heavy Atom Effect (spin-orbit coupling)[1]. Unlike lighter halogens (fluorine, chlorine) which deshield the ipso carbon via inductive effects, iodine's large electron cloud and spin-orbit coupling induce a profound diamagnetic shielding effect[2].
Consequently, the ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
C signal for the iodine-bearing carbon in 2-Ethyl-6-iodobenzoic acid shifts dramatically upfield to approximately 90–100 ppm, rather than the typical 120–140 ppm expected for an aromatic carbon[3]. For reference, baseline compounds like 4-iodobenzoic acid exhibit this exact same shielding phenomenon on their ipso carbons. Recognizing this causality prevents the misassignment of the C-I carbon as an aliphatic impurity.
Product Comparison: 1D NMR Signatures
To validate the synthesis of 2-Ethyl-6-iodobenzoic acid, we compare its theoretical NMR profile against 4-Ethyl-2-iodobenzoic acid. While both exhibit the heavy atom effect, their proton splitting patterns differ significantly.
Table 1:
H NMR Comparative Data (400 MHz, DMSO-
)
Proton Environment
2-Ethyl-6-iodobenzoic acid (Target)
4-Ethyl-2-iodobenzoic acid (Alternative)
Diagnostic Difference
-COOH
~13.2 ppm (br s, 1H)
~13.0 ppm (br s, 1H)
Negligible
Aromatic H (ortho to I)
~7.75 ppm (d, J=7.6 Hz, 1H)
~7.80 ppm (d, J=1.5 Hz, 1H)
Splitting: Ortho-coupled doublet vs. Meta-coupled doublet
Aromatic H (meta/para)
~7.15 ppm (t, J=7.6 Hz, 1H)
~7.35 ppm (dd, J=8.0, 1.5 Hz, 1H)
Splitting: Triplet (1,2,3-sub) vs. Doublet of doublets (1,2,4-sub)
-CH- (Ethyl)
~2.65 ppm (q, J=7.5 Hz, 2H)
~2.60 ppm (q, J=7.5 Hz, 2H)
Negligible
-CH (Ethyl)
~1.15 ppm (t, J=7.5 Hz, 3H)
~1.15 ppm (t, J=7.5 Hz, 3H)
Negligible
Table 2:
C NMR Comparative Data (100 MHz, DMSO-
)
Carbon Environment
2-Ethyl-6-iodobenzoic acid
4-Ethyl-2-iodobenzoic acid
Causality / Note
C=O (Carboxyl)
~169.5 ppm
~168.0 ppm
Steric hindrance in the 2,6-disubstituted target slightly deshields the carbonyl.
C-I (ipso)
~94.5 ppm (C6)
~95.2 ppm (C2)
Heavy atom effect confirms iodine attachment in both isomers[1].
C-Ethyl (ipso)
~144.5 ppm (C2)
~148.1 ppm (C4)
Inductive donation from the ethyl group.
Self-Validating Experimental Protocol
Because both regioisomers exhibit the ~95 ppm C-I peak, 1D
C NMR alone cannot definitively assign the regiochemistry. To ensure absolute trustworthiness in structural elucidation, the following self-validating NMR protocol must be executed.
Step-by-Step Methodology
Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO-
.
Causality: DMSO-
is chosen over CDCl because its strong hydrogen-bonding capability locks the carboxylic acid proton in a slow-exchange regime, yielding a sharp, observable downfield signal (~13 ppm) rather than a broad, indistinguishable baseline hump.
Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching (ATM) and lock onto the deuterium signal of DMSO.
1D
H Acquisition: Run a standard 30-degree pulse sequence (zg30) with 16 scans and a relaxation delay (D1) of 2 seconds. Verify the presence of the 1,2,3-trisubstituted doublet-triplet-doublet pattern.
1D
C Acquisition: Run a proton-decoupled sequence (zgpg30) with a minimum of 512 scans. Verify the presence of the ~94 ppm ipso-carbon peak.
2D HMBC Acquisition (The Validation Step): Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment to map the quaternary carbons.
Self-Validation: Look for a 3-bond correlation (
) between the ethyl -CH- protons (~2.65 ppm) and the quaternary C1 carbon (~136 ppm). If this cross-peak exists, the ethyl group is definitively adjacent to the carboxyl group (position 2). If the ethyl protons only correlate to standard aromatic carbons (C3/C5) and lack a correlation to C1, the structure is the 4-ethyl regioisomer.
Logical Workflow Visualization
The decision matrix for resolving these structures is mapped below.
Fig 1: Logical NMR workflow for differentiating 2-Ethyl-6-iodobenzoic acid from regioisomers.
References
Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13 C NMR study
Source: PubMed (nih.gov)
URL:[Link]
13C NMR Spectroscopy
Source: Heriot-Watt University (hw.ac.uk)
URL:[Link]
13C NMR spectroscopy
Source: Banaras Hindu University (bhu.ac.in)
URL:[Link]
Mass spectrometry fragmentation patterns of 2-Ethyl-6-iodobenzoic acid
Comparative Analysis of Mass Spectrometric Fragmentation: 2-Ethyl-6-iodobenzoic Acid vs. Regioisomers Executive Summary In drug discovery and organic synthesis, 2-Ethyl-6-iodobenzoic acid represents a critical structural...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Analysis of Mass Spectrometric Fragmentation: 2-Ethyl-6-iodobenzoic Acid vs. Regioisomers
Executive Summary
In drug discovery and organic synthesis, 2-Ethyl-6-iodobenzoic acid represents a critical structural scaffold, often serving as a precursor for fused polycyclic systems. However, its analysis presents a unique challenge: distinguishing it from its regioisomers (e.g., 2-ethyl-4-iodobenzoic acid) and characterizing the "Ortho Effect" driven by the steric crowding of the carboxyl group.
This guide provides a mechanistic breakdown of the fragmentation patterns of 2-Ethyl-6-iodobenzoic acid. Unlike standard library matching, we utilize a first-principles approach to explain the "Sandwich Effect" —where the carboxyl group is sterically compressed between the ethyl and iodo substituents—and how this dictates specific mass spectral signatures distinct from its isomers.
Mechanistic Deep Dive: The "Sandwich" Ortho Effect
The fragmentation of 2-Ethyl-6-iodobenzoic acid (MW: 276.07 Da) under Electron Ionization (EI) is dominated by the interaction between the central carboxyl group and its two ortho-substituents.
Core Fragmentation Pathways
The Iodine Radical Loss (Pathway A):
The C–I bond is the weakest bond in the molecule. Upon ionization, a major fragmentation pathway is the homolytic cleavage of the iodine atom.
Diagnostic Ion:
Mechanism:[1][2][3] The radical cation stabilizes via the aromatic ring, but the steric relief of losing the large iodine atom drives this process.
The Ortho-Ethyl "Water Loss" (Pathway B):
This is the distinguishing feature of ortho-alkyl benzoic acids. The
-hydrogens on the ethyl group are spatially accessible to the carbonyl oxygen.
Mechanism: A McLafferty-like rearrangement occurs where a hydrogen transfers from the ethyl group to the carbonyl oxygen, followed by the elimination of water (or OH).
Diagnostic Ion:
(distinctive for ortho-substitution).
Steric-Driven Decarboxylation (Pathway C):
Because the carboxyl group is forced out of planarity by the flanking ethyl and iodo groups, the bond to the benzene ring is weakened.
Diagnostic Ion:
(Ethyl-iodobenzene cation).
Visualization: Fragmentation Pathway
The following diagram illustrates the competitive fragmentation pathways, highlighting the "Ortho Effect" specific to the 2-position ethyl group.
Figure 1: Competitive fragmentation pathways for 2-Ethyl-6-iodobenzoic acid under 70 eV Electron Ionization.
Comparative Analysis: Alternatives & Isomers
Distinguishing the target compound from its isomers is critical in impurity profiling.
Scenario A: Regioisomer Differentiation
Feature
2-Ethyl-6-iodobenzoic acid (Target)
4-Ethyl-2-iodobenzoic acid (Isomer)
Differentiation Logic
Ortho Effect
Strong. Ethyl is ortho to COOH.
Absent. Ethyl is para to COOH.
The target shows significant (water loss) or peaks. The isomer does not facilitate intramolecular H-transfer.
Scenario B: Ionization Mode Comparison (EI vs. ESI)
Parameter
Electron Ionization (EI)
Electrospray Ionization (ESI)
Energy
Hard (70 eV)
Soft (Thermal/Electric Field)
Primary Ion
(Radical Cation)
(Negative Mode)
Fragmentation
Extensive (Fingerprint rich)
Minimal (Molecular weight only)
Key Utility
Structural Elucidation (Proving the ethyl position)
Purity/Quantitation (Confirming mass)
Experimental Protocol: Self-Validating Workflow
To ensure reproducible data, follow this standardized protocol. This workflow includes a "System Suitability" step to validate the instrument's ability to detect the ortho-effect.
Concentration: 10 µg/mL (for EI-GCMS) or 1 µg/mL (for ESI-LCMS).
Derivatization (Optional but Recommended for GC): Trimethylsilylation (TMS) using BSTFA + 1% TMCS at 60°C for 30 mins. Note: TMS derivatives suppress the ortho-water loss but enhance molecular ion stability.
Step 2: GC-MS Conditions (EI)
Column: DB-5ms (30m x 0.25mm x 0.25µm).
Inlet Temp: 250°C.
Source Temp: 230°C.
Oven Program: 80°C (1 min)
20°C/min 280°C (5 min).
Scan Range: 50–350 m/z.
Step 3: Validation Criteria
Signal-to-Noise:
for the molecular ion ().
Ortho-Check: If analyzing the underivatized acid, the ratio of
to must be recorded. A ratio suggests significant ortho-participation.[3][4]
Workflow Visualization: Analytical Decision Tree
Figure 2: Decision tree for distinguishing 2-Ethyl-6-iodobenzoic acid from non-ortho isomers.
References
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[5] University Science Books.
Core text for the McLafferty rearrangement and ortho-effects in arom
Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
Reference for halogen isotopic p
Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day.
NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library.
Source for standard ionization potentials and compar
Comparative Reactivity Guide: 2-Ethyl-6-iodobenzoic Acid vs. 2-Iodobenzoic Acid
As a Senior Application Scientist, selecting the right aryl halide building block is critical for the success of complex synthetic routes. While 2-iodobenzoic acid and 2-ethyl-6-iodobenzoic acid share a common iodo-carbo...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, selecting the right aryl halide building block is critical for the success of complex synthetic routes. While 2-iodobenzoic acid and 2-ethyl-6-iodobenzoic acid share a common iodo-carboxylate core, the addition of a seemingly simple ethyl group at the 6-position fundamentally alters the molecule's reactivity profile.
This guide objectively compares the performance of these two compounds, focusing on the causality behind their divergent behaviors in hypervalent iodine synthesis and transition-metal-catalyzed cross-coupling.
Structural Causality and Steric Shielding
The reactivity differences between these two compounds are entirely dictated by steric hindrance and conformational restriction.
In 2-iodobenzoic acid , the single ortho substituent (iodine) creates moderate steric bulk. However, the carboxylate group retains enough rotational freedom to achieve coplanarity with the aromatic ring, a strict requirement for the nucleophilic attack of the carboxylate oxygen onto the iodine center during oxidation[1].
Conversely, 2-ethyl-6-iodobenzoic acid is a di-ortho-substituted system. The bulky ethyl group (A-value ~1.75 kcal/mol) forces the carboxylate group out of coplanarity with the aromatic ring to minimize allylic strain. This orthogonal geometry severely inhibits intramolecular cyclization. Furthermore, the C-I bond is heavily shielded on both sides, drastically raising the activation energy required for the oxidative addition of Palladium(0) species during cross-coupling reactions [2].
Fig 1: Steric shielding comparison between mono-ortho and di-ortho substituted iodobenzoic acids.
Comparative Performance Data
The following table summarizes the quantitative experimental outcomes when subjecting both substrates to identical standard reaction conditions.
Severe di-ortho shielding blocks oxidative addition.
Application 1: Synthesis of Hypervalent Iodine Reagents
2-Iodobenzoic acid is universally recognized as the direct precursor to 2-iodoxybenzoic acid (IBX) and the Dess-Martin Periodinane (DMP), which are staple hypervalent iodine(V) oxidants used for the mild oxidation of alcohols to aldehydes [3]. The synthesis relies on the oxidation of the iodine atom, followed by rapid intramolecular capture by the adjacent carboxylate group to form a stable cyclic λ³-iodane or λ⁵-iodane.
When attempting this with 2-ethyl-6-iodobenzoic acid, the 6-ethyl group acts as a physical barricade. The required transition state for cyclization cannot be achieved without severe steric penalty, leading to stalled reactions or undesired side-product formation.
Fig 2: Divergent oxidation pathways highlighting the steric blockade in 2-ethyl-6-iodobenzoic acid.
Experimental Protocol: Self-Validating Synthesis of 2-Iodosobenzoic Acid (IBA)
Objective: Evaluate the cyclization efficiency of the iodo-arene to the cyclic λ³-iodane.
Preparation: Dissolve 1.0 mmol of the target iodobenzoic acid in 5.0 mL of a 1:1 mixture of Acetonitrile (MeCN) and deionized water.
Oxidation: Add 1.2 mmol of Oxone® (potassium peroxymonosulfate) and 2.5 mol% FeCl₃ (catalyst to accelerate the process).
Reaction: Stir the mixture at 60 °C for 1 hour.
Self-Validation (Monitoring): Spot the reaction mixture on a silica TLC plate (Eluent: Hexane/EtOAc 7:3).
Validation: The complete disappearance of the UV-active starting material spot and the appearance of a highly polar baseline spot confirms successful oxidation and cyclization.
Isolation: Cool the mixture to room temperature.
For 2-iodobenzoic acid , a dense white precipitate (IBA) forms rapidly. Filter and wash with cold water to obtain the product.
For 2-ethyl-6-iodobenzoic acid , the solution remains largely clear. Extraction recovers unreacted starting material, validating the steric blockade.
Application 2: Palladium-Catalyzed Cross-Coupling
In transition-metal catalysis, the initial and often rate-determining step is the oxidative addition of the Pd(0) catalyst into the C-I bond. While iodine is generally an excellent leaving group, local steric environments can override this electronic advantage.
Research demonstrates that even the mono-ortho substituted 2-iodobenzoic acid suffers from significantly reduced yields (<15%) in standard room-temperature Stille couplings compared to its meta or para isomers [2]. The di-ortho substitution in 2-ethyl-6-iodobenzoic acid exacerbates this issue to the point of complete catalytic failure under standard conditions. To achieve coupling with the 6-ethyl derivative, researchers must abandon standard phosphine ligands (like PPh₃) and utilize highly specialized, bulky, electron-rich Buchwald ligands (e.g., XPhos or SPhos) coupled with elevated temperatures to force the oxidative addition.
Objective: Assess the accessibility of the C-I bond for Pd(0) oxidative addition.
Preparation: In a flame-dried Schlenk flask, combine 1.0 mmol of the iodobenzoic acid, 1.5 mmol of phenylboronic acid, and 3.0 mmol of K₂CO₃.
Catalyst & Ligand Addition: Add 5 mol% Pd(OAc)₂.
Crucial Causality Step: For 2-iodobenzoic acid, standard ligands may yield trace product, but for 2-ethyl-6-iodobenzoic acid, add 10 mol% SPhos. The biaryl structure of SPhos stabilizes the highly hindered Pd intermediate.
Reaction: Add 10 mL of rigorously degassed Toluene/H₂O (4:1). Heat the biphasic mixture to 90 °C under an N₂ atmosphere for 12 hours.
Self-Validation (Quenching & Analysis): Cool the reaction and quench with 1M HCl to protonate the carboxylate group, ensuring it partitions into the organic layer. Extract with EtOAc (3 x 10 mL).
Validation: Analyze the concentrated organic layer via GC-MS. The presence of the biphenyl-carboxylic acid mass peak (m/z corresponding to the coupled product) confirms successful C-I activation, while a dominant starting material peak highlights steric resistance.
Conclusion & Selection Guide
Choose 2-Iodobenzoic Acid if your synthetic route requires the generation of hypervalent iodine species, or if you are performing cross-coupling reactions where moderate steric hindrance is acceptable or can be overcome with standard heating.
Choose 2-Ethyl-6-iodobenzoic Acid strictly when your target molecule requires this specific di-ortho substitution pattern (e.g., specific active pharmaceutical ingredients). Be prepared to invest in harsh reaction conditions, highly reactive coupling reagents (like HATU for amidation), and advanced Buchwald ligands for any transition-metal-catalyzed steps.
References
Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. Molecules (via PMC).
Dendrimer-Encapsulated Pd Nanoparticles as Aqueous, Room-Temperature Catalysts for the Stille Reaction. Journal of the American Chemical Society.
2-Iodoxybenzoic acid. Wikipedia.
Comparative
Comprehensive Comparison Guide: Reference Standards for 2-Ethyl-6-iodobenzoic Acid Analysis in PI3Kγ Inhibitor Development
As the pharmaceutical industry shifts toward highly targeted immunotherapies, the analytical stringency applied to synthetic intermediates must scale proportionally. 2-Ethyl-6-iodobenzoic acid (CAS 1261658-58-5) is a cri...
Author: BenchChem Technical Support Team. Date: March 2026
As the pharmaceutical industry shifts toward highly targeted immunotherapies, the analytical stringency applied to synthetic intermediates must scale proportionally. 2-Ethyl-6-iodobenzoic acid (CAS 1261658-58-5) is a critical building block in the synthesis of selective Phosphoinositide 3-kinase gamma (PI3Kγ) inhibitors, a class of molecules designed to alter the tumor microenvironment 1[1].
Because PI3Kγ inhibition directly impacts myeloid cell biology and neutrophil migration 2[2], any structural impurities in the starting materials—such as des-ethyl or brominated analogs—can carry over into the final Active Pharmaceutical Ingredient (API) (e.g., Eganelisib/IPI-549) 3[3]. This carryover can drastically reduce the drug's >100-fold selectivity against other PI3K isoforms (α, β, δ) 4[4].
This guide objectively compares the performance of different reference standard grades for 2-Ethyl-6-iodobenzoic acid and provides a self-validating analytical methodology for its quantification.
Contextual Workflow: From Intermediate to Immuno-Oncology
To understand why high-purity reference standards are non-negotiable, we must map the causality of the molecule's biological endpoint.
Synthesis workflow and biological mechanism of PI3Kγ inhibitors.
Objective Comparison of Reference Standard Grades
When establishing an analytical method, the choice of reference standard dictates the baseline accuracy of your impurity profiling. We compared three tiers of 2-Ethyl-6-iodobenzoic acid standards across critical performance metrics.
Standard Grade
Purity (HPLC-UV)
Moisture (KF)
LOD (S/N > 3)
LOQ (S/N > 10)
Primary Use Case
Commercial High-Purity
≥ 95.0%
< 0.5%
0.05 µg/mL
0.15 µg/mL
Routine QC & Batch Release
In-House Synthesized
≥ 99.0%
< 0.1%
0.02 µg/mL
0.06 µg/mL
Method Validation & Calibration
Technical / Crude Grade
~ 90.0%
< 2.0%
N/A
N/A
Early-stage Process R&D
Key Insight: While Commercial High-Purity standards (typically ≥95% purity) are sufficient for routine batch release 1[1], In-House Synthesized standards (purified via preparative HPLC to ≥99%) provide the superior Limit of Quantitation (LOQ) required for stringent regulatory filings (IND/NDA).
Self-Validating LC-MS/UV Methodology
A robust protocol must be more than a list of steps; it must be a self-validating system that prevents the reporting of erroneous data. Below is the causality-driven methodology for the quantification of 2-Ethyl-6-iodobenzoic acid.
Step 1: Sample & Standard Preparation
Action: Dissolve the reference standard in an extraction solvent of 50:50 Acetonitrile:Water to a final concentration of 1.0 mg/mL.
Causality: 2-Ethyl-6-iodobenzoic acid exhibits poor solubility in purely aqueous environments due to the hydrophobic ethyl and iodo-substituents. A 50% organic modifier ensures complete dissolution while matching the initial mobile phase conditions to prevent solvent-front peak distortion.
Step 2: Chromatographic Separation (HPLC)
Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or equivalent end-capped column.
Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Causality: The carboxylic acid moiety on the benzoic ring has a pKa of approximately 4.0. Using 0.1% Formic Acid lowers the mobile phase pH to ~2.7, ensuring the molecule remains fully protonated (neutral). This prevents peak tailing caused by secondary interactions between ionized carboxylates and residual silanols on the stationary phase. The end-capped C18 column further neutralizes active silanol sites.
Step 3: Mass Spectrometric Detection (ESI-)
Action: Configure the mass spectrometer to Electrospray Ionization Negative mode (ESI-).
Causality: The carboxylic acid functional group readily deprotonates to form stable
ions. Operating in negative ion mode drastically reduces background noise compared to positive ion mode, significantly improving the Limit of Detection (LOD).
Step 4: System Suitability Test (The Self-Validation Gate)
Before any sample data is accepted, the system must pass a built-in logic gate using a resolution mixture containing 2-Ethyl-6-iodobenzoic acid and a known structurally similar impurity (e.g., 4-bromo-2-ethyl-6-iodobenzoic acid) 4[4].
Self-validating analytical workflow for 2-Ethyl-6-iodobenzoic acid.
Validation Criteria:
Resolution (
): Must be > 2.0 between the target peak and the closest eluting impurity.
Tailing Factor (
): Must be ≤ 1.5 to confirm the acidic mobile phase is effectively suppressing ionization.
RSD of Standard: Relative Standard Deviation of 5 replicate standard injections must be ≤ 2.0%.
If these parameters are not met, the protocol dictates an immediate halt (Step 5). This ensures that no out-of-specification (OOS) data is generated due to column degradation or mobile phase preparation errors.
Comparative Guide: Steric Parameters of ortho-Substituted Iodobenzoic Acids
Topic: Steric Parameters Comparison of ortho-Substituted Iodobenzoic Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In medicinal chemi...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Steric Parameters Comparison of ortho-Substituted Iodobenzoic Acids
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In medicinal chemistry and organic synthesis, the ortho-substituted iodobenzoic acid scaffold is a privileged structure. It serves as the precursor for hypervalent iodine reagents (e.g., IBX, Dess-Martin Periodinane) and as a critical intermediate in transition-metal-catalyzed cross-couplings. However, the steric environment of the ortho-position is often misunderstood. It is not merely a function of atomic radius but a complex interplay of vector-based steric dimensions (
) and electronic field effects.
This guide provides a definitive comparison of the steric parameters of 2-iodobenzoic acid derivatives against common alternatives (ortho-H, -Me, -tBu, -Cl, -Br). It moves beyond simple Taft values to utilize Verloop’s Sterimol parameters, offering a 3D perspective essential for rational drug design and reagent optimization.
Theoretical Framework: Beyond the Van der Waals Radius
To accurately compare ortho-substituents, we must distinguish between "effective bulk" (kinetic hindrance) and "physical bulk" (spatial occupancy).
Taft Steric Parameter (
): Derived from acid-catalyzed ester hydrolysis rates. It assumes that electronic effects are constant and differences in rate are purely steric.
Limitation: It treats substituents as spheres, failing to account for the directional nature of non-spherical groups like the carboxyl or iodine moiety.
Charton Value (
): A modified Van der Waals radius derived from bond lengths and angles.
Limitation: Still largely 1D.
Sterimol Parameters (Verloop): The gold standard for this analysis.
(Length): The projection of the substituent along the bond axis.
(Minimum Width): The shortest distance perpendicular to the bond axis.[1]
(Maximum Width): The maximum width perpendicular to the bond axis.[1]
Comparative Data: The Steric Matrix
The following table compares the Iodine atom (as found in 2-iodobenzoic acid) with common ortho-alternatives. Note the unique position of Iodine: it has a significant Length (
) comparable to a Methyl group, but a much larger Width () due to its diffuse electron cloud.
Table 1: Steric Parameters of Common ortho-Substituents
Substituent (ortho)
Taft (Modified)
Charton
Sterimol (Å)
Sterimol (Å)
Sterimol (Å)
Electronic Character ()
-H (Reference)
0.00
0.00
2.06
1.00
1.00
0.00
-F
-0.46
0.27
2.65
1.35
1.35
0.06
-Cl
-0.97
0.55
3.52
1.80
1.80
0.23
-Br
-1.16
0.65
3.83
1.95
1.95
0.23
-I (Target)
-1.40
0.78
4.23
2.15
2.15
0.18
-Me (Methyl)
-1.24
0.52
3.00
1.52
2.04
-0.17
-CF
-2.40
0.91
4.11
2.59
2.59
0.54
-tBu (tert-Butyl)
-2.78
1.24
4.11
2.59
3.49
-0.20
Key Insight: While the Iodine atom (
) is often considered sterically similar to a Methyl group (), Sterimol data reveals that Iodine is significantly longer ( vs Å). This extended reach effectively blocks the trajectory of incoming nucleophiles in ortho-substitution reactions more effectively than a methyl group, despite similar "bulk" values.
Impact on Reactivity: Case Studies
Case A: Hypervalent Iodine Stability (The "Ortho-Effect")
In the synthesis of Dess-Martin Periodinane or IBX derivatives, the ortho-substituent is critical.
Mechanism: The carboxyl oxygen must coordinate to the Iodine center.
Steric Comparison:
2-Iodobenzoic acid (Parent): The Iodine is the reactive center. The ortho-H (position 6) offers no protection.
2-Iodo-6-methylbenzoic acid: The 6-Methyl group forces the carboxyl group to twist out of plane relative to the benzene ring. This "pre-organization" favors the cyclization to the hypervalent iodine species by reducing the entropic penalty.
) can destabilize the planar transition state required for the hypervalent bond formation.
Case B: Palladium-Catalyzed Cross-Coupling
When using 2-iodobenzoic acids as substrates in Suzuki-Miyaura coupling:
The Problem: The bulky ortho-COOH group combined with the large Iodine atom creates a crowded environment for Oxidative Addition.
Performance:
-I vs -Br: Although C-I bonds are weaker (easier insertion), the sheer size of Iodine (
) compared to Bromine () can retard the coordination of the Pd(0) species if the ligand is also bulky.
Recommendation: For sterically congested 2-substituted iodobenzoates, use phosphine ligands with small cone angles (e.g., PMe
) or flexible NHC ligands to accommodate the Sterimol width of the Iodine.
Visualization of Steric Pathways
The following diagrams illustrate the steric vectors and the kinetic blocking mechanism.
Caption: Figure 1. Hierarchy of Sterimol parameters illustrating how Iodine's Length (L) dominates its steric profile compared to the Width (B5) dominance of alkyl groups.
Caption: Figure 2. Mechanism of steric inhibition during the Fischer esterification of 2-iodobenzoic acid derivatives.
Experimental Protocols
To validate these parameters in your specific system, use the following self-validating protocols.
Success Metric: A higher onset temperature of decomposition compared to the unsubstituted IBX (approx 233°C) indicates steric stabilization of the crystalline lattice or the hypervalent bond.
References
Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry, Wiley.
Verloop, A., Hoogenstraaten, W., & Tipker, J. (1976). Development and application of new steric substituent parameters in drug design. Drug Design, 7, 165-207.
Charton, M. (1975). Steric effects.[2][3][4][5][6][7][8][9][10][11][12] I. Esterification and acid-catalyzed hydrolysis of esters. Journal of the American Chemical Society, 97(6), 1552-1556.
Sigman, M. S., & Miller, J. J. (2009). Applications of Sterimol parameters to asymmetric catalysis. Journal of Organic Chemistry.
Zhdankin, V. V. (2009). Hypervalent Iodine Chemistry: Preparation, Structure, and Synthetic Applications of Polyvalent Iodine Compounds. Wiley.
Personal protective equipment for handling 2-Ethyl-6-iodobenzoic acid
Safe Handling, PPE, and Disposal Guide for 2-Ethyl-6-Iodobenzoic Acid As a critical building block in advanced organic synthesis, 2-Ethyl-6-iodobenzoic acid (CAS 1261658-58-5) is frequently utilized by drug development p...
Author: BenchChem Technical Support Team. Date: March 2026
Safe Handling, PPE, and Disposal Guide for 2-Ethyl-6-Iodobenzoic Acid
As a critical building block in advanced organic synthesis, 2-Ethyl-6-iodobenzoic acid (CAS 1261658-58-5) is frequently utilized by drug development professionals to synthesize complex therapeutics, such as Phosphatidylinositol 3-kinase (PI3K) inhibitors[1]. However, the physical and chemical properties of this halogenated organic compound demand rigorous, scientifically grounded safety protocols[2].
This guide provides a self-validating operational framework for handling, reacting, and disposing of 2-Ethyl-6-iodobenzoic acid, ensuring both researcher safety and environmental compliance.
Hazard Profile & Mechanistic Causality
Understanding why a chemical is hazardous is the first step in effective risk mitigation. The hazard profile of 2-Ethyl-6-iodobenzoic acid is driven by two key structural features:
The Carboxylic Acid Moiety: As a localized proton donor, contact with the moisture in mucous membranes (eyes, respiratory tract) causes a rapid pH drop. This leads to severe cellular irritation and potential corneal damage[3].
The Iodine Substituent: The heavy halogen atom significantly increases the molecule's lipophilicity. This allows the compound to bypass the skin's natural aqueous barriers more efficiently than non-halogenated analogs, accelerating dermal penetration and systemic exposure[3].
Physical State: As a fine crystalline powder, it poses a severe inhalation risk (STOT SE 3) if aerosolized outside of engineering controls[3].
Quantitative PPE Matrix
Standard laboratory latex is insufficient against halogenated organics[4]. To mitigate the mechanistic risks outlined above, researchers must deploy the following Personal Protective Equipment (PPE):
PPE Category
Specification
Scientific Rationale & Causality
Hand Protection
Double Nitrile or Viton® Gloves (≥8 mil)
Iodine substitution increases lipophilicity, accelerating permeation through standard thin latex/nitrile. Double-gloving provides a fail-safe breakthrough buffer.
Eye Protection
ANSI Z87.1 Chemical Splash Goggles
The acidic moiety causes severe local pH drops on mucous membranes. Goggles prevent micro-dust ingress better than standard safety glasses.
Respiratory
N95/P100 Particulate Respirator
Required only if handling outside a fume hood. Filters out fine crystalline powder that causes respiratory tract irritation.
Body Protection
Fully buttoned lab coat, closed-toe shoes
Prevents dermal accumulation of micro-dust particles during the weighing and transfer of the solid powder.
To ensure trustworthiness, every step in the handling and synthesis process must include a validation checkpoint. Below is a standard operational procedure for the methylation of 2-Ethyl-6-iodobenzoic acid—a common first step in PI3K inhibitor synthesis[1].
Phase 1: Pre-Weighing & Setup
Action: Turn on the chemical fume hood and verify the digital monitor.
Validation: Ensure the face velocity is strictly ≥100 feet per minute (fpm) before opening the chemical container.
Action: Place an anti-static mat and a calibrated analytical balance inside the hood.
Causality: Weighing inside the hood prevents the aerosolization and transport of the unsealed highly-irritating powder across the lab.
Phase 2: Active Handling & Reaction (Methylation)
Action: Using a static-free spatula, transfer 1.0 eq of 2-Ethyl-6-iodobenzoic acid into a round-bottom flask. Dissolve in anhydrous DMF to achieve a 0.2 M concentration.
Validation: The solution must turn completely clear. Any turbidity indicates incomplete dissolution, which will stall the subsequent reaction.
Action: Add 3.0 eq of anhydrous
, followed by the dropwise addition of 2.0 eq of Methyl Iodide (). Stir the mixture at 40 °C for 2 hours[1].
Validation: Perform Thin-Layer Chromatography (TLC) using a Hexanes/EtOAc eluent. The protocol is validated when the highly polar baseline spot (the acid) is completely consumed, indicating successful esterification.
Phase 3: Quenching & Segregation
Action: Quench the reaction with DI water and extract with EtOAc[1].
Action: Separate the organic layer. The aqueous layer (now containing iodide salts and residual DMF) must be strictly segregated into the halogenated waste stream.
Spill Response & EPA-Compliant Disposal Plan
Halogenated organic compounds are highly regulated due to their environmental persistence and the specialized thermal destruction techniques required to neutralize them[5].
Spill Response Protocol
If a powder spill occurs:
Contain: Do not dry-sweep, as this aerosolizes the irritant.
Absorb: Cover the powder with damp, inert absorbent material (e.g., sand or vermiculite)[4].
Neutralize: Scoop the absorbed mixture into a heavy-duty, sealable polyethylene bag and tag it immediately as "Hazardous Spill Waste - Halogenated."
Waste Disposal Specifications
Waste containing 2-Ethyl-6-iodobenzoic acid must be managed under EPA guidelines for halogenated organic waste[5].
Waste Parameter
EPA/RCRA Guideline
Operational Action
Classification
Halogenated Organic Waste
Segregate strictly from non-halogenated solvents. Mixing them can generate toxic gases and triples incineration costs.
Water Content
< 20%
Minimize aqueous dilution. High water content lowers the BTU (fuel value), making high-temp incineration difficult and costly.
Halogen Content
> 5%
Tag explicitly as "Halogenated" to ensure routing to RCRA-permitted rotary kiln incinerators equipped with caustic scrubbers.
Container
HDPE or PTFE-lined
Avoid metal safety cans; halogenated acids can dissociate over time, producing byproducts that corrode metal.
Logical Workflow Visualization
Fig 1: Safe handling, synthesis workflow, and EPA-compliant disposal of 2-Ethyl-6-iodobenzoic acid.
WO2020210379A1 - Phosphatidylinositol 3-kinase inhibitors
Source: Google P
Halogenated Solvents: Waste Halogenated Solvents must be managed as a Dangerous Waste
Source: Washington St
Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites
Source: Environmental Protection Agency (epa.gov)